molecular formula C7H11BrO B2947957 3-(Bromomethyl)cyclohexan-1-one CAS No. 168278-83-9

3-(Bromomethyl)cyclohexan-1-one

Cat. No.: B2947957
CAS No.: 168278-83-9
M. Wt: 191.068
InChI Key: ZVMYQUMJSXFDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)cyclohexan-1-one is a useful research compound. Its molecular formula is C7H11BrO and its molecular weight is 191.068. The purity is usually 95%.
BenchChem offers high-quality 3-(Bromomethyl)cyclohexan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)cyclohexan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c8-5-6-2-1-3-7(9)4-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMYQUMJSXFDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3-(Bromomethyl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on topologically complex, sp3-rich scaffolds to improve clinical success rates, bifunctional building blocks have become indispensable. 3-(Bromomethyl)cyclohexan-1-one is a prime example of such a scaffold. By offering two orthogonal reactive centers—an electrophilic alkyl bromide and an electrophilic ketone—this molecule allows researchers to execute sequential, highly controlled functionalizations.

This guide provides an in-depth technical analysis of 3-(Bromomethyl)cyclohexan-1-one, detailing its core physicochemical properties, the mechanistic rationale behind its synthesis, and a self-validating protocol for its preparation.

Physicochemical Profiling

Before integrating any building block into a synthetic pipeline, a rigorous understanding of its physical and computational parameters is required. The data below summarizes the core identity of 3-(Bromomethyl)cyclohexan-1-one [1].

ParameterValue / Description
Chemical Name 3-(Bromomethyl)cyclohexan-1-one
CAS Number 168278-83-9
Molecular Formula C₇H₁₁BrO
Molecular Weight 191.07 g/mol
SMILES String O=C1CC(CBr)CCC1
Physical State Liquid (Standard ambient temperature and pressure)
Storage Conditions 2–8 °C, sealed in dry conditions to prevent hydrolysis [2].

Causality in Synthetic Design: The Appel Reaction

Synthesizing 3-(Bromomethyl)cyclohexan-1-one typically involves the halogenation of its precursor, 3-(hydroxymethyl)cyclohexan-1-one. In designing this transformation, the primary challenge is the chemoselectivity of the halogenation reagent.

Traditional bromination reagents, such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃), generate highly acidic byproducts. Subjecting a ketone-containing molecule to strong acids invariably triggers unwanted enolization, leading to aldol self-condensation, dimerization, or degradation of the cyclohexanone ring.

To circumvent this, the is the methodology of choice [3]. By utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), the Appel reaction converts the primary alcohol to an alkyl bromide under mild, nearly neutral conditions. The reaction proceeds via the formation of a highly reactive oxyphosphonium intermediate, followed by an Sₙ2 displacement by the bromide ion, entirely preserving the integrity of the ketone moiety.

Self-Validating Experimental Protocol: Synthesis via Appel Halogenation

The following protocol outlines the conversion of 3-(hydroxymethyl)cyclohexan-1-one to 3-(Bromomethyl)cyclohexan-1-one. As a Senior Application Scientist, I have structured this workflow to include built-in visual and analytical validation checkpoints to ensure protocol fidelity.

Reagents Required
  • 3-(hydroxymethyl)cyclohexan-1-one (1.0 eq)

  • Carbon tetrabromide (CBr₄) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.25 eq)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether / Hexane (1:1 v/v)

Step-by-Step Methodology

Step 1: Substrate Activation

  • Action: In an oven-dried, argon-purged round-bottom flask, dissolve 3-(hydroxymethyl)cyclohexan-1-one and CBr₄ in anhydrous DCM (0.2 M concentration). Cool the stirring mixture to 0 °C using an ice bath.

  • Validation: The initial solution must be completely clear and colorless. Any cloudiness indicates moisture contamination in the DCM, which will quench the phosphonium intermediate.

Step 2: Phosphonium Intermediate Formation

  • Action: Add PPh₃ portion-wise over 15–20 minutes.

  • Causality: The formation of the active bromophosphonium species is exothermic. Portion-wise addition prevents localized temperature spikes that could lead to substrate decomposition or polyhalogenation.

  • Validation: Upon the addition of PPh₃, the reaction mixture will transition to a distinct pale yellow color. This visual cue confirms the successful generation of the active electrophilic halogenating complex.

Step 3: Reaction Progression & Monitoring

  • Action: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature for an additional 2 hours.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) eluent system. The reaction is complete when the polar starting material spot (lower R_f) is entirely consumed and replaced by a less polar product spot (higher R_f, UV active/stains with KMnO₄).

Step 4: Targeted Workup (TPPO Precipitation)

  • Action: Concentrate the DCM mixture under reduced pressure to approximately 20% of its original volume. Vigorously stir the residue while rapidly adding a cold mixture of diethyl ether and hexane (1:1).

  • Causality: Triphenylphosphine oxide (TPPO) is the stoichiometric byproduct of the Appel reaction. It is notorious for co-eluting during column chromatography. However, TPPO is highly soluble in DCM but virtually insoluble in cold ether/hexane. This solvent swap intentionally crashes the TPPO out of the solution.

  • Validation: A voluminous, chalky white precipitate will immediately form upon the addition of the cold ether/hexane mixture.

Step 5: Purification

  • Action: Filter the white precipitate through a tightly packed pad of Celite, washing the pad with additional cold hexane. Concentrate the filtrate under reduced pressure and purify the resulting crude oil via flash column chromatography (silica gel) to yield pure 3-(Bromomethyl)cyclohexan-1-one as a clear liquid.

Orthogonal Reactivity in Drug Development

The strategic value of 3-(Bromomethyl)cyclohexan-1-one lies in its ability to undergo divergent derivatization. The diagram below maps the primary downstream workflows utilized by medicinal chemists to build complex pharmacophores from this single starting material.

G Core 3-(Bromomethyl)cyclohexan-1-one SN2 SN2 Alkylation Core->SN2 Amines/Thiols Base, Heat RedAm Reductive Amination Core->RedAm Primary Amines NaBH(OAc)3 Grignard Nucleophilic Addition Core->Grignard RMgBr Anhydrous THF Prod1 N/S/O-Alkyl Target Ligands SN2->Prod1 Prod2 Cyclohexylamine Scaffolds RedAm->Prod2 Prod3 Tertiary Alcohol Derivatives Grignard->Prod3

Figure 1: Orthogonal reactivity pathways of 3-(Bromomethyl)cyclohexan-1-one.

References

Thermodynamic Stability & Conformational Dynamics of 3-(Bromomethyl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Reference for Drug Discovery & Process Chemistry

Executive Summary

3-(Bromomethyl)cyclohexan-1-one (CAS: 168278-83-9) serves as a critical chiral scaffold in the synthesis of spirocyclic alkaloids and allosteric modulators.[1] Its utility is defined by the electrophilic bromomethyl "handle" positioned


 to the carbonyl, allowing for diverse functionalization.[1] However, this structural advantage introduces specific thermodynamic instabilities—primarily conformational flux and susceptibility to elimination—that must be managed during scale-up and storage. This guide provides a mechanistic analysis of its stability profile to ensure integrity in research and development workflows.

Conformational Thermodynamics

Unlike rigid aromatic scaffolds, 3-(bromomethyl)cyclohexan-1-one exists in a dynamic equilibrium.[1] Understanding this equilibrium is vital for predicting reactivity, as the spatial orientation of the bromomethyl group (axial vs. equatorial) dictates the trajectory of nucleophilic attacks and elimination pathways.[1]

The "3-Alkyl Ketone" Effect

In the cyclohexanone ring, the carbonyl group at C1 imposes a flattening effect, distorting the ideal chair geometry.[1]

  • Equatorial Preference: The bromomethyl group (-CH

    
    Br) is bulky.[1] Steric strain (1,3-diaxial interactions) generally forces this group into the equatorial position.[1]
    
  • The Carbonyl Exception: In a standard cyclohexane, a substituent at C3 interacts with axial hydrogens at C1 and C5.[1] In cyclohexanone, C1 is

    
     hybridized (carbonyl), removing one axial hydrogen.[1] This reduces the steric penalty for the axial conformer compared to cyclohexane, though the equatorial conformer remains thermodynamically favored.[1]
    
Energetic Profile (Estimated)

Using A-values derived from monosubstituted cyclohexanes and correcting for the ketone ring distortion:

ParameterValue (Est.)Context
A-Value (-CH

Br)
~1.7–1.9 kcal/molSteric bulk similar to an ethyl group.[1]

(Axial

Equatorial)
-1.4 kcal/molSlightly lower than cyclohexane due to missing C1 interaction.[1]
Equilibrium Ratio (298 K) ~91:9 (Eq:Ax)The equatorial form dominates solution state NMR.[1]
Conformational Equilibrium Diagram

The following diagram illustrates the dynamic interconversion and the steric pressures driving the equilibrium.

Conformation Axial Axial Conformer (Less Stable) High 1,3-Diaxial Strain TS Twist-Boat Transition State Axial->TS Ring Flip (+10.8 kcal/mol) Equatorial Equatorial Conformer (Thermodynamic Sink) Minimized Sterics TS->Equatorial Relaxation Equatorial->TS Thermal Reversion

Figure 1: Conformational energy landscape. The molecule predominantly resides in the equatorial chair form, minimizing steric clash between the bromomethyl group and the ring hydrogens.[1]

Chemical Stability & Degradation Pathways

The thermodynamic stability of 3-(bromomethyl)cyclohexan-1-one is compromised by two main vectors: Base-Induced Elimination and Photolytic Cleavage .[1]

Elimination (The Exocyclic Enone Risk)

The most significant risk during handling is the elimination of HBr.[1] Unlike simple alkyl halides, the proximity to the carbonyl allows for complex elimination mechanisms.[1]

  • Mechanism: Base-mediated abstraction of the proton at C3 (tertiary) or C2/C4 (alpha to carbonyl).[1]

  • Primary Degradant: 3-Methylenecyclohexan-1-one .[1]

    • Pathway: E2 elimination involving the -CH

      
      Br protons is difficult.[1] However, base treatment often leads to dehydrobromination yielding the exocyclic double bond (3-methylene) or, via isomerization, the conjugated endocyclic enone (3-methylcyclohex-2-en-1-one).[1]
      
  • Trigger: Exposure to amine bases (Et

    
    N, DIPEA) or inorganic carbonates during workup.[1]
    
Nucleophilic Substitution vs. Alkylation

The primary bromide is highly electrophilic.

  • S

    
    2 Susceptibility:  High.[1] In polar aprotic solvents (DMSO, DMF), the bromide is easily displaced by weak nucleophiles (e.g., chloride, acetate), leading to impurity profiles that are difficult to separate.[1]
    
  • Intramolecular Cyclization: If an enolizable position at C2/C6 is activated, intramolecular O-alkylation or C-alkylation can occur, forming bicyclic ethers or cyclopropanes (though strained).[1]

Degradation Logic Map

Degradation Target 3-(Bromomethyl) cyclohexan-1-one Base Basic Conditions (pH > 8, Amines) Target->Base Nu Nucleophiles (R-SH, R-NH2, H2O) Target->Nu Light UV Light / Heat Target->Light ExoEnone 3-Methylenecyclohexanone (Exocyclic Elimination) Base->ExoEnone E2 Elimination Subst S_N2 Adducts (Hydrolysis/Amination) Nu->Subst S_N2 Displacement Radical Radical Scission (Br loss) Light->Radical Homolysis EndoEnone 3-Methylcyclohex-2-enone (Isomerization) ExoEnone->EndoEnone Thermodynamic Isomerization

Figure 2: Primary degradation pathways.[1] Elimination to the exocyclic enone is the dominant failure mode under basic conditions.

Experimental Protocols for Stability Validation

Storage & Handling Standards

To maintain thermodynamic integrity (>98% purity), adhere to the following "Cold-Dark-Dry" protocol:

  • Temperature: Store at -20°C . At room temperature, slow elimination of HBr is autocatalytic (acid generated catalyzes enolization).[1]

  • Atmosphere: Argon blanket is mandatory.[1] Oxygen can initiate radical oxidation at the

    
    -carbonyl positions.[1]
    
  • Container: Amber glass to prevent photolytic C-Br bond homolysis.[1]

QC Protocol: Stability Assay (HPLC-MS)

Objective: Quantify the formation of the elimination product (3-methylenecyclohexanone).[1]

Methodology:

  • Sample Prep: Dissolve 1 mg of analyte in Acetonitrile (non-nucleophilic, neutral). Avoid Methanol (risk of solvolysis).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Acidic pH suppresses enolization).[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (carbonyl) and 254 nm (conjugated enone).[1]

    • Self-Validation: The target molecule has low absorbance at 254 nm.[1] The appearance of a strong peak at 254 nm indicates the formation of the conjugated elimination product (enone).[1]

Tautomer Trapping Experiment (D O Exchange)

To assess the kinetic acidity of the


-protons (thermodynamic risk for racemization):
  • Dissolve compound in CDCl

    
    .
    
  • Add 2 drops of D

    
    O and shake.
    
  • Monitor

    
    H NMR over 24 hours.[1]
    
  • Result: Disappearance of signals at

    
     2.2-2.6 ppm (C2/C6 protons) confirms enolization rate.[1] If C3-H exchanges, racemization is occurring.
    

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on A-values and cyclohexanone conformation).

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1] (Mechanisms of elimination in

    
    -substituted ketones). [1]
    
  • PubChem Compound Summary. (2025). 3-(Bromomethyl)cyclohexan-1-one (CID 168278-83-9).[1][2] National Center for Biotechnology Information.[1]

  • Reich, H. J. (2024).[1] A-Values of Common Substituents. University of Wisconsin-Madison Chemistry Data.[1] (Reference for -CH2Br steric parameters).

Sources

3-(Bromomethyl)cyclohexan-1-one: Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(Bromomethyl)cyclohexan-1-one Safety Data Sheet (SDS) Hazards Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

CAS Registry Number: 168278-83-9 Formula:


Molecular Weight:  191.07  g/mol [1]

Introduction: The Alkylating Challenge

In medicinal chemistry and lead optimization, 3-(bromomethyl)cyclohexan-1-one serves as a critical bifunctional building block. Its structure combines a reactive primary alkyl bromide (electrophile) with a cyclohexanone core (dipole/hydrogen bond acceptor), making it invaluable for constructing spirocycles or functionalizing heterocycles.

However, the very features that make it synthetically useful—high electrophilicity and lipophilicity—render it a significant occupational hazard. Unlike commodity solvents, this compound lacks extensive historical toxicological data. Therefore, this guide applies the Precautionary Principle , categorizing it based on its Structure-Activity Relationship (SAR) as a potent alkylating agent and sensitizer .

Hazard Identification & Mechanistic Toxicology[2]

GHS Classification (Derived)

While specific regulatory harmonized classifications may vary by region for research intermediates, the following GHS classifications are scientifically mandated based on the compound's functional group reactivity (primary alkyl halide):

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 3/4H301/H302Toxic/Harmful if swallowed.[2][3]
Skin Corrosion/Irritation 2H315Causes skin irritation.[2][3][4][5]
Serious Eye Damage 1H318Causes serious eye damage (Risk of corneal alkylation).
Skin Sensitization 1H317May cause an allergic skin reaction.
STOT - Single Exposure 3H335May cause respiratory irritation.[2][3][4]
Germ Cell Mutagenicity 2H341Suspected of causing genetic defects (Mechanistic inference).
Mechanism of Toxicity: The Alkylation Pathway

The primary hazard stems from the bromomethyl group (-CH₂Br) . This is a primary alkyl halide prone to


 reactions. Upon contact with biological tissue, it acts as a "soft" electrophile, preferentially targeting "soft" nucleophiles such as the thiol (-SH) groups in cysteine residues of proteins or the N-7 position of guanine in DNA.
  • Haptenization: The compound binds covalently to skin proteins (keratinocytes), forming a hapten-carrier complex. This triggers the Langerhans cells, leading to T-cell mediated sensitization (Allergic Contact Dermatitis).

  • Cytotoxicity: Alkylation of essential enzymes leads to cell death, manifesting as necrosis (chemical burns) in the eyes or respiratory tract.

Visualizing the Hazard Pathway

The following diagram illustrates the biological interaction mechanism and the resulting safety logic.

ToxicityMechanism Compound 3-(Bromomethyl) cyclohexan-1-one Target Biological Nucleophiles (Cysteine -SH, DNA Guanine) Compound->Target Exposure Reaction SN2 Alkylation (Covalent Bond Formation) Target->Reaction Electrophilic Attack Outcome1 Protein Haptenization (Sensitization/H317) Reaction->Outcome1 Outcome2 Enzyme Inhibition (Cytotoxicity/H315, H318) Reaction->Outcome2 Outcome3 DNA Adducts (Genotoxicity Risk/H341) Reaction->Outcome3

Caption: Mechanistic pathway of toxicity showing how the electrophilic bromomethyl group targets biological nucleophiles.

Handling & Storage Protocols

Engineering Controls
  • Primary Containment: All operations (weighing, transfer, reaction) must be performed inside a certified Chemical Fume Hood .

  • Airflow: Maintain face velocity >100 fpm.

  • Closed Systems: For reactions >5g, use Schlenk lines or closed reactor vessels to prevent vapor release.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for alkyl bromides due to rapid permeation.

PPE TypeSpecificationRationale
Gloves (Primary) Silver Shield / Laminate (0.025 mm)Impermeable to small halo-organics.
Gloves (Secondary) Nitrile (Double layer, >0.11 mm)Mechanical protection for the inner laminate glove.
Eye Protection Chemical Goggles + Face ShieldPrevent splash entry; safety glasses are inadequate for lachrymators/alkylators.
Respiratory P100/OV Cartridge (if outside hood)Protection against organic vapors and particulates.
Storage Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended. Alkyl bromides can degrade via hydrolysis or light exposure (releasing HBr).

  • Segregation: Keep away from Strong Bases (induces elimination to exocyclic enones) and Nucleophiles (amines, thiols).

Emergency Response & Decontamination

Spill Response Workflow

In the event of a spill, do not simply wipe with paper towels. You must chemically neutralize the electrophile.

Decontamination Solution: 10% Sodium Thiosulfate (


) in water.
  • Chemistry: Thiosulfate is a potent nucleophile that rapidly reacts with the alkyl bromide to form a non-toxic Bunte salt (

    
    ), displacing the bromide.
    

SpillResponse Start Spill Detected Evacuate 1. Evacuate Area (Alert Lab Personnel) Start->Evacuate PPE 2. Don PPE (Silver Shield Gloves, Goggles, Resp) Evacuate->PPE Contain 3. Contain with Absorbent (Vermiculite/Sand) PPE->Contain Quench 4. Apply Decon Solution (10% Na2S2O3) Contain->Quench Wait 5. Wait 15-30 Mins (Allow chemical neutralization) Quench->Wait Collect 6. Collect as Haz Waste (Label: Halogenated Organic) Wait->Collect

Caption: Step-by-step spill response protocol emphasizing chemical neutralization over simple absorption.

First Aid Measures
  • Eye Contact: Immediate irrigation for 15 minutes .[4][6] Time is critical to prevent corneal opacity. Consult an ophthalmologist immediately.

  • Skin Contact: Wash with soap and water.[2][4][5][6] Do not use alcohol (ethanol/isopropanol); solvents may enhance skin penetration of the alkyl bromide.

  • Inhalation: Move to fresh air. If pulmonary edema symptoms (coughing, wheezing) develop, seek medical attention.

Synthesis & Disposal Considerations

Reaction Safety Profile

When using 3-(bromomethyl)cyclohexan-1-one in synthesis:

  • Exotherm Risk: Reactions with amines or strong bases can be exothermic.

  • Side Products: Elimination reactions may generate HBr gas . Ensure the reaction vessel is vented through a scrubber (base trap).

Waste Disposal
  • Stream: Halogenated Organic Waste.

  • Pre-treatment: It is good practice to quench reaction mixtures with an amine or thiosulfate before disposal to destroy residual alkylating potential.

  • Prohibition: Never dispose of down the drain. Highly toxic to aquatic life (Long-term effects).[6]

References

  • PubChem. 3-(Bromomethyl)cyclohexan-1-one (Compound).[7][8] National Library of Medicine.[9] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Available at: [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity. Available at: [Link]

Sources

stereochemistry and chirality of 3-(Bromomethyl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The stereochemistry and structural dynamics of functionalized cyclic systems form the backbone of modern rational drug design. Among these, 3-(bromomethyl)cyclohexan-1-one stands out as a highly versatile, bifunctional chiral building block. Featuring both a reactive primary alkyl bromide and a tunable ketone moiety, this molecule is frequently utilized in the synthesis of rigidified pharmaceutical scaffolds, natural products, and complex spirocyclic architectures.

This technical guide explores the stereochemical principles governing 3-(bromomethyl)cyclohexan-1-one, the conformational causality of its ring system, and the state-of-the-art methodologies required to synthesize it with high enantiomeric purity.

Stereochemistry and Conformational Dynamics

The C3 Stereocenter

The core structural feature of 3-(bromomethyl)cyclohexan-1-one is its single stereocenter at the C3 position, which gives rise to two distinct enantiomers:


-3-(bromomethyl)cyclohexan-1-one and 

-3-(bromomethyl)cyclohexan-1-one. Because the biological activity of downstream pharmaceutical targets is often entirely dependent on spatial orientation, controlling the absolute configuration at this carbon is a critical synthetic objective.
Conformational Equilibrium and the "3-Alkylketone Effect"

Like all cyclohexane derivatives, the six-membered ring of 3-(bromomethyl)cyclohexan-1-one rapidly interconverts between two primary chair conformations. The bulky bromomethyl group (


) can occupy either an equatorial or an axial position.

In a standard substituted cyclohexane, an axial substituent faces severe 1,3-diaxial steric repulsion from two axial protons. However, in a cyclohexanone system, the C1 carbon is


 hybridized to accommodate the carbonyl double bond. This hybridization removes one of the axial protons, significantly reducing the steric penalty for the axial conformer. This phenomenon is known in classical stereochemistry as the 3-alkylketone effect  [1].

Despite this stabilizing effect—which lowers the energy gap between the two conformers compared to a standard cyclohexane—the equatorial conformer remains thermodynamically dominant due to the remaining 1,3-diaxial interaction with the C5 axial proton and inherent torsional strain.

Conformational_Equilibrium Eq Equatorial -CH2Br (Major Conformer) Ax Axial -CH2Br (Minor Conformer) Eq->Ax Ring Flip (Thermodynamically favored left) Effect 3-Alkylketone Effect (Reduced 1,3-diaxial strain) Effect->Ax Stabilizes relative to cyclohexane

Conformational equilibrium of 3-(bromomethyl)cyclohexan-1-one highlighting the 3-alkylketone effect.

Enantioselective Synthesis Strategies

Achieving high enantiomeric excess (


) for C3-substituted cyclohexanones requires catalytic systems capable of overriding the inherent flexibility of the ring. Two primary pathways are utilized in modern laboratories:

Pathway A: Asymmetric Conjugate Addition The gold standard for setting C3 stereocenters is the copper-catalyzed enantioselective 1,4-conjugate addition to cyclohex-2-en-1-one. Pioneered by B.L. Feringa, the use of chiral phosphoramidite ligands (derived from BINOL) allows for the stereocontrolled addition of organometallic reagents [2]. To access the bromomethyl derivative, a masked hydroxymethyl equivalent (such as a silylmethyl reagent) is added to the enone, followed by oxidative cleavage and subsequent halogenation.

Pathway B: Chemoenzymatic Synthesis A more direct and highly sustainable route leverages biocatalysis. The asymmetric reduction of prochiral precursors using ene-reductases (e.g., Old Yellow Enzymes, OYEs) or the kinetic resolution of racemic mixtures using lipases yields enantiopure 3-(hydroxymethyl)cyclohexan-1-one [3]. This chiral alcohol is then converted to the target bromide via an Appel reaction. Because the C3 stereocenter is separated from the reacting primary alcohol by a methylene bridge, the halogenation proceeds with 100% retention of stereochemical configuration.

Synthetic_Workflow A Prochiral Precursor (e.g., Cyclohexenone) B Asymmetric Catalysis (Cu-Phosphoramidite or OYE) A->B Stereoselective Addition/Reduction C (R)-3-(Hydroxymethyl) cyclohexan-1-one B->C High ee% D Appel Reaction (CBr4, PPh3, DCM) C->D -OH to -Br Activation E (R)-3-(Bromomethyl) cyclohexan-1-one D->E Retention of C3 Chirality

Chemoenzymatic and catalytic synthetic workflow for (R)-3-(bromomethyl)cyclohexan-1-one.

Quantitative Data Presentation

The following tables summarize the thermodynamic parameters dictating the molecule's conformation and the performance metrics of the primary synthetic routes.

Table 1: Conformational Energetics of 3-Substituted Cyclohexanones | Substituent at C3 | A-value in Cyclohexane (


, kcal/mol) | 

in Cyclohexanone (kcal/mol) | 3-Alkylketone Effect Stabilization (kcal/mol) | | :--- | :--- | :--- | :--- | |

| 1.70 | 1.30 | ~0.40 | |

| ~1.75 | ~1.35 | ~0.40 |

Table 2: Comparison of Enantioselective Routes to C3-Substituted Cyclohexanones | Synthetic Method | Catalyst System | Typical Yield (%) | Enantiomeric Excess (


 %) | Scalability |
| :--- | :--- | :--- | :--- | :--- |
| Conjugate Addition | 

/ Chiral Phosphoramidite | 85 - 95 | 90 - 98 | High | | Biocatalytic Reduction | Ene-reductase (OYE) | 80 - 90 | > 99 | Moderate to High | | Kinetic Resolution | Porcine Pancreatic Lipase (PPL-II) | ~45 (max 50) | 91 - 95 | Moderate |

Experimental Protocol: Synthesis of (R)-3-(Bromomethyl)cyclohexan-1-one

This self-validating protocol details the conversion of enantiopure


-3-(hydroxymethyl)cyclohexan-1-one to 

-3-(bromomethyl)cyclohexan-1-one via the Appel reaction.

Causality of Reagent Choice: The Appel reaction (


 / 

) is selected over harsher reagents (like

or

) because it operates under mild, nearly neutral conditions. This prevents the acid-catalyzed enolization of the cyclohexanone ring, which could lead to unwanted side reactions or epimerization if the stereocenter were adjacent to the ketone.
Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere. Add

    
    -3-(hydroxymethyl)cyclohexan-1-one (1.0 equiv, 10.0 mmol) and triphenylphosphine (
    
    
    
    , 1.2 equiv, 12.0 mmol) to the flask.
  • Solvent Addition & Thermal Control: Inject 30 mL of anhydrous dichloromethane (DCM) to dissolve the reagents. Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The formation of the active bromotriphenylphosphonium bromide intermediate is highly exothermic; thermal control prevents solvent boil-off and suppresses elimination side-reactions.

  • Halogenation: Slowly add carbon tetrabromide (

    
    , 1.2 equiv, 12.0 mmol) in small portions over 15 minutes. The solution will transition to a pale yellow color as the activated phosphonium complex forms and undergoes nucleophilic attack by the primary alcohol.
    
  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent system. The reaction is complete when the polar alcohol spot is entirely consumed.

  • Quenching and Workup: Quench the reaction by adding 20 mL of saturated aqueous

    
     to neutralize any trace hydrobromic acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
    
  • Isolation: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous

    
    . Filter the drying agent and concentrate the filtrate under reduced pressure.
    
  • Purification: The crude residue contains the target product heavily mixed with triphenylphosphine oxide (

    
    ). Purify the mixture via silica gel flash chromatography (eluting with Hexanes:Ethyl Acetate 9:1). The non-polar 
    
    
    
    -3-(bromomethyl)cyclohexan-1-one will elute rapidly, leaving the highly polar phosphine oxide on the column.

References

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.[Link]

  • Feringa, B. L. (2000). "Phosphoramidites: Marvellous Ligands in Catalytic Asymmetric Conjugate Addition." Accounts of Chemical Research.[Link]

Methodological & Application

reductive amination protocols for 3-(Bromomethyl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Reductive Amination Strategies for 3-(Bromomethyl)cyclohexan-1-one

Executive Summary & Strategic Overview

3-(Bromomethyl)cyclohexan-1-one is a highly privileged, bifunctional building block utilized extensively in complex target synthesis and drug discovery. Because it contains both an electrophilic ketone and a highly reactive primary alkyl bromide, subjecting this molecule to reductive amination is not merely a functional group interconversion—it is a critical strategic branch point[1].

The spatial relationship between the C1 carbonyl and the C3 bromomethyl group perfectly aligns the resulting C1-amine for an intramolecular nucleophilic substitution. Depending on the steric profile of the amine and the thermal conditions, researchers can deliberately drive the reaction down one of two pathways:

  • Tandem Reductive Amination-Cyclization: Utilizing primary amines to trigger a spontaneous 5-exo-tet cyclization, yielding the rigid 6-azabicyclo[3.2.1]octane scaffold. This bridged architecture is the core motif of bioactive alkaloids like peduncularine and potent antimuscarinic agents[2][3].

  • Controlled Mono-Amination: Utilizing sterically encumbered secondary amines and cryogenic Lewis-acid activation to suppress cyclization, yielding an acyclic 3-(bromomethyl)cyclohexan-1-amine for orthogonal downstream coupling[4].

Mechanistic Causality & Reaction Design (E-E-A-T)

The Tandem Cyclization Pathway (Baldwin's Rules in Action)

When 3-(bromomethyl)cyclohexan-1-one is reacted with a primary amine (e.g., benzylamine), the initial hydride reduction of the imine intermediate yields a secondary amine. According to Baldwin’s Rules for ring closure, the subsequent attack of this secondary amine on the primary bromide is a 5-exo-tet process. Because the transition state geometry for a 5-exo-tet trajectory is kinetically highly favored and virtually strain-free, cyclization occurs rapidly. The reaction forms a pyrrolidine ring fused to the existing cyclohexane, establishing the highly stable[3.2.1] bicyclic framework[5].

The Controlled Mono-Amination Pathway (Steric & Thermal Suppression)

Halting the reaction before cyclization requires kinetic and steric intervention. If a secondary amine (e.g., dibenzylamine) is used, the reductive amination produces a tertiary amine. While tertiary amines can theoretically attack alkyl halides to form quaternary ammonium salts, the transition state for forming a quaternary 6-azabicyclo[3.2.1]octane system is sterically prohibitive. To further ensure the bromide remains untouched, the protocol utilizes Titanium(IV) isopropoxide (Ti(OiPr)4) . This Lewis acid forces the formation of the iminium ion at cryogenic temperatures (-78 °C), allowing sodium cyanoborohydride (NaBH3CN) to execute the reduction without the thermal energy required to cross the activation barrier of any background intramolecular SN2 reactions[4].

Pathway Visualization

G Start 3-(Bromomethyl)cyclohexan-1-one (Bifunctional Precursor) Path1 Primary Amine (R-NH2) + NaBH(OAc)3 Start->Path1 Path2 Secondary Amine (R2NH) + Ti(OiPr)4 / NaBH3CN Start->Path2 Int1 Secondary Amine Intermediate (Nucleophilic) Path1->Int1 Reductive Amination Int2 Tertiary Amine Product (Sterically Hindered) Path2->Int2 Reductive Amination Cyc 5-exo-tet Cyclization (Intramolecular SN2) Int1->Cyc Spontaneous / Base Promoted Prod2 Acyclic 3-(Bromomethyl)cyclohexanamine (Controlled Product) Int2->Prod2 Cyclization Suppressed Prod1 6-Azabicyclo[3.2.1]octane Derivative (Tandem Product) Cyc->Prod1

Divergent pathways for 3-(bromomethyl)cyclohexan-1-one: Tandem cyclization vs. controlled amination.

Experimental Protocols

Protocol A: Tandem Synthesis of N-Benzyl-6-azabicyclo[3.2.1]octane

Objective: Drive complete reductive amination and subsequent 5-exo-tet cyclization.

Reagents:

  • 3-(Bromomethyl)cyclohexan-1-one (1.0 equiv, 10 mmol)

  • Benzylamine (1.1 equiv, 11 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 equiv, 15 mmol)

  • Glacial Acetic Acid (1.0 equiv, 10 mmol)

  • 1,2-Dichloroethane (DCE) (50 mL)

  • Potassium carbonate (K2CO3), aqueous saturated solution

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3-(bromomethyl)cyclohexan-1-one and benzylamine in anhydrous DCE (50 mL) under a nitrogen atmosphere. Add glacial acetic acid. Stir at room temperature (RT) for 1 hour.

  • Reduction: Add NaBH(OAc)3 portionwise over 15 minutes to prevent rapid temperature spikes. Stir the suspension at RT for 12 hours.

  • Cyclization Drive: While cyclization begins spontaneously, it must be driven to completion. Quench the reaction by slowly adding 30 mL of saturated aqueous K2CO3 (Caution: gas evolution). This neutralizes the acetic acid and free-bases the intermediate secondary amine, maximizing its nucleophilicity.

  • Thermal Maturation: Heat the biphasic mixture to 60 °C under vigorous stirring for 4 hours.

  • Self-Validation (LC-MS): Sample the organic layer. The mass spectrum must show the disappearance of the characteristic 1:1 bromine isotopic doublet (M, M+2). The target mass will be

    
    , confirming the ejection of the bromide leaving group and successful ring closure.
    
  • Workup & Purification: Separate the organic layer, extract the aqueous layer with Dichloromethane (2 × 20 mL), wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the bicyclic product.

Protocol B: Controlled Mono-Amination to N,N-Dibenzyl-3-(bromomethyl)cyclohexan-1-amine

Objective: Suppress cyclization by utilizing steric bulk and cryogenic Lewis acid activation.

Reagents:

  • 3-(Bromomethyl)cyclohexan-1-one (1.0 equiv, 10 mmol)

  • Dibenzylamine (1.1 equiv, 11 mmol)

  • Titanium(IV) isopropoxide, Ti(OiPr)4 (1.5 equiv, 15 mmol)

  • Sodium cyanoborohydride, NaBH3CN (1.5 equiv, 15 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL) and Methanol (10 mL)

Step-by-Step Methodology:

  • Iminium Activation: Dissolve the ketone and dibenzylamine in anhydrous THF (50 mL) under argon. Add Ti(OiPr)4 dropwise at RT. Stir for 6 hours. The Lewis acid drives the formation of the sterically hindered iminium species without requiring heat.

  • Cryogenic Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Reduction: Dissolve NaBH3CN in anhydrous Methanol (10 mL) and add this solution dropwise to the -78 °C reaction mixture over 20 minutes.

  • Controlled Warming: Allow the reaction to slowly warm to 0 °C over 3 hours. Do not allow the reaction to reach room temperature, as thermal energy may induce unwanted side reactions with the bromide.

  • Quenching & Titanium Precipitation: Quench by adding 5 mL of water at 0 °C. A dense white precipitate of titanium dioxide (TiO2) will immediately form.

  • Filtration & Workup: Dilute with Ethyl Acetate (50 mL) and filter the entire mixture through a pad of Celite to remove the titanium salts. Wash the filtrate with brine, dry over MgSO4, and concentrate.

  • Self-Validation (LC-MS): Analyze the crude mixture. The mass spectrum must exhibit a distinct 1:1 isotopic doublet (M, M+2) corresponding to

    
    , proving the bromomethyl group remains perfectly intact.
    
  • Purification: Purify rapidly via flash chromatography (Hexanes/EtOAc with 1% Et3N to prevent streaking) to afford the uncyclized tertiary amine.

Quantitative Data & Optimization Summary

The following table summarizes the causal relationship between reaction parameters and the resulting structural divergence:

StrategyAmine TypeReducing AgentAdditive / BaseTemp ProfileMajor ProductTypical Yield
Tandem Cyclization Primary (e.g., Benzylamine)NaBH(OAc)3AcOH, then K2CO3RT to 60 °C6-Azabicyclo[3.2.1]octane75–85%
Tandem Cyclization Ammonia (NH3 source)NaBH3CNNH4OAcRT6-Azabicyclo[3.2.1]octane (NH)50–60%
Controlled Amination Secondary (e.g., Dibenzylamine)NaBH3CNTi(OiPr)4-78 °C to 0 °CUncyclized Tertiary Amine65–80%
Controlled Amination Secondary (e.g., Morpholine)NaBH(OAc)3None0 °C to RTUncyclized Tertiary Amine70–85%

References

  • Source: wikipedia.
  • Source: masterorganicchemistry.
  • 6-Azabicyclo[3.2.
  • Construction of the 6-Azabicyclo[3.2.1]octane Ring System via Higher-Order Cycloaddition; Formal Total Synthesis of (±)
  • 6-Methyl-6-azabicyclo[3.2.1]octan-3.alpha.-ol 2,2-diphenylpropionate (azaprophen)

Sources

Grignard reaction conditions for 3-(Bromomethyl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Grignard Reaction Protocols for 3-(Bromomethyl)cyclohexan-1-one

Executive Summary

This guide addresses the synthetic manipulation of 3-(Bromomethyl)cyclohexan-1-one (CAS: [Relevant CAS if avail, else generic]) . This substrate presents a classic chemoselectivity paradox : it contains both a nucleophilic precursor (alkyl bromide) and an electrophile (ketone).

  • Scenario A (Nucleophilic Activation): Attempting to convert the bromide directly to a Grignard reagent (

    
    ) will result in immediate intermolecular polymerization  or intramolecular cyclization, as the formed carbanion attacks the ketone of a neighboring molecule. Protocol 1  details the mandatory protection strategy required to successfully generate the Grignard species.
    
  • Scenario B (Electrophilic Attack): Reacting an external Grignard reagent (

    
    ) with this substrate requires precise temperature control to favor 1,2-addition at the carbonyl over 
    
    
    
    displacement at the bromide.[1] Protocol 2 outlines these conditions.

Strategic Analysis & Signaling Pathways

The following logic map illustrates the critical decision points in handling this bifunctional scaffold.

ReactionLogic Start Substrate: 3-(Bromomethyl)cyclohexan-1-one Goal_Nuc Goal: Use as Nucleophile (Make Grignard) Start->Goal_Nuc Goal_Elec Goal: Use as Electrophile (React with Grignard) Start->Goal_Elec Direct_Mg Direct Mg Addition Goal_Nuc->Direct_Mg Unprotected Protect Step 1: Ketal Protection (Ethylene Glycol/pTSA) Goal_Nuc->Protect Standard Protocol LowTemp Cond: -78°C to -40°C Kinetic Control Goal_Elec->LowTemp Polymer FAILURE: Polymerization/Oligomerization Direct_Mg->Polymer Mg_Form Step 2: Grignard Formation (Mg, THF, Reflux) Protect->Mg_Form Reaction Step 3: Coupling Mg_Form->Reaction Deprotect Step 4: Acid Hydrolysis Reaction->Deprotect Product_Alk Product: Tertiary Alcohol LowTemp->Product_Alk

Figure 1: Decision matrix for 3-(Bromomethyl)cyclohexan-1-one. Note the "Failure" pathway if protection is skipped.

Protocol 1: Generation of the Grignard Reagent (Nucleophilic Use)

Core Requirement: The ketone must be masked as a ketal. The alkyl bromide is secondary/primary (depending on ring substitution pattern, here primary


 on a secondary ring carbon), making it moderately reactive but prone to Wurtz coupling (homo-coupling) if local concentration is too high.[1]
Phase A: Protection (Ketalization)[1]
  • Reagents: Ethylene glycol (1.2 equiv), p-Toluenesulfonic acid (pTSA, 0.05 equiv), Toluene (Solvent).[1]

  • Setup: Round-bottom flask with Dean-Stark trap and reflux condenser.

  • Charge: Dissolve 3-(bromomethyl)cyclohexan-1-one in Toluene (0.5 M). Add Ethylene Glycol and pTSA.

  • Reflux: Heat to vigorous reflux. Monitor water collection in the Dean-Stark trap.

  • Endpoint: Reaction is complete when water evolution ceases (approx. 3-5 hours).[1] Verify by TLC (disappearance of ketone spot) or GC-MS.[1]

  • Workup: Cool to RT. Wash with sat.

    
     (removes acid), then brine. Dry organic layer over 
    
    
    
    . Concentrate in vacuo.
    • Checkpoint: The product, 7-(bromomethyl)-1,4-dioxaspiro[4.5]decane , should be a clear, viscous oil.[1] Purity >95% is required for the Grignard step to prevent quenching.

Phase B: Grignard Formation (The Metallation)
  • Reagents: Magnesium turnings (1.2 equiv), Iodine (crystal), THF (anhydrous, inhibitor-free).[1]

  • Precaution: All glassware must be flame-dried under Argon/Nitrogen flow.[1]

  • Activation: Place Mg turnings in the flask. Dry stir under Argon for 10 mins. Add one crystal of Iodine.[2] Heat gently with a heat gun until iodine vaporizes and activates the Mg surface (turnings become shiny/etched).

  • Initiation: Add just enough anhydrous THF to cover the Mg. Add approx. 5% of the protected bromide solution (dissolved in THF).

    • Observation: Look for turbidity, bubbling, or a rise in temperature. If no reaction occurs after 5 mins, add a drop of DIBAL-H or 1,2-dibromoethane to force initiation.[1]

  • Propagation: Once initiated, dilute the remaining bromide in THF (total concentration ~0.8 M). Add dropwise via addition funnel.

    • Rate Control: Maintain a gentle reflux driven by the reaction exotherm. If the reaction cools, stop addition and heat externally to restart reflux. Do not accumulate unreacted bromide , as this leads to Wurtz coupling (dimerization).

  • Maturation: After addition, reflux externally for 1 hour. Cool to Room Temperature.

  • Titration (Validation): Titrate an aliquot using salicylaldehyde phenylhydrazone or use No-D NMR to confirm concentration.

Protocol 2: Reaction With an External Grignard (Electrophilic Use)

Scenario: You are adding


 (e.g., Phenylmagnesium bromide) to 3-(bromomethyl)cyclohexan-1-one.[1]
Challenge:  Preventing the Grignard from displacing the bromide (

) or acting as a base (E2 elimination).
  • Temperature: Cool the ketone substrate in THF to -78°C (Dry ice/Acetone).

    • Why: At low temperatures, nucleophilic addition to the carbonyl (

      
      ) is kinetically favored over substitution at the 
      
      
      
      bond.
  • Addition: Add the Grignard reagent slowly (dropwise) over 30 minutes.

  • Quench: Quench cold with saturated

    
     solution. Do not allow to warm to RT before quenching, as the resulting alkoxide could intramolecularly displace the bromide upon warming (forming an epoxide/oxetane).
    
  • Result: 1-(Bromomethyl)-3-substituted-cyclohexan-1-ol.[1]

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
No Initiation (Protocol 1) Oxide layer on Mg; Wet solvent.Use "Turbo Grignard" initiation (add 1% DIBAL-H) or mechanical activation (stir dry Mg with glass shards).[1] Ensure THF water content <50 ppm.
Low Yield / Dimer Formation Wurtz Coupling.Concentration of alkyl bromide is too high. Increase dilution and slow down the addition rate.
Polymerization Incomplete Protection.Check Phase A completion. Even 1% unprotected ketone will quench the Grignard and catalyze oligomerization.
Frozen Joints Mg salts precipitation.Use 2-MeTHF instead of THF; it has higher solubility for Mg species and separates better during workup.[1]

References

  • Grignard Reaction Mechanism & Conditions

    • Source: American Chemical Society (ACS) / Journal of Organic Chemistry[1]

    • Context: Fundamental principles of Grignard form
    • Link: [J. Org.[3] Chem. Grignard Review]([Link]) (General Reference)

  • Protection of Ketones with Ethylene Glycol

    • Source: Organic Syntheses, Coll. Vol. 3, p.501 (1955).
    • Context: Standard protocol for Dean-Stark ketalization.[1]

    • Link:[1]

  • Chemoselectivity of Grignard Reagents

    • Source: Master Organic Chemistry[1]

    • Context: Reactivity order: Aldehyde > Ketone > Ester > Alkyl Halide.
    • Link:

  • Preparation of Functionalized Grignard Reagents

    • Source: Knochel, P. et al. Angewandte Chemie.
    • Context: Advanced methods for making Grignards in the presence of sensitive groups (though usually requires Iodine/LiCl exchange for very sensitive groups, protection is preferred for ketones).
    • Link:[1]

Sources

Application Note: Divergent Synthesis of Bicyclic Heterocycles from 3-(Bromomethyl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals. It details the strategic utilization of 3-(Bromomethyl)cyclohexan-1-one as a divergent scaffold for synthesizing privileged bicyclic heterocycles.

Executive Summary

3-(Bromomethyl)cyclohexan-1-one (CAS 168278-83-9) represents a uniquely versatile "dual-electrophile" scaffold in medicinal chemistry. Possessing both a ketone (hard electrophile) and a


-bromoalkyl motif (soft electrophile), it serves as a pre-functionalized precursor for annulation reactions .

This guide outlines the chemoselective protocols to convert this scaffold into two high-value pharmacophores:

  • Hexahydroindoles: Via tandem condensation/N-alkylation with primary amines.

  • Tetrahydroindazoles: Via cyclocondensation with hydrazines.

These scaffolds are critical in the development of CDK2 inhibitors, GPCR ligands, and partially saturated bicyclic heteroaromatics (PSBH) which offer improved solubility and


 character over traditional flat aromatics [1, 2].

Strategic Analysis: The Dual-Electrophile Scaffold

The reactivity of 3-(bromomethyl)cyclohexan-1-one is defined by the spatial relationship between the carbonyl at C1 and the electrophilic carbon at the C3-methyl position.

  • The 1,5-Relationship: The distance between the carbonyl carbon and the bromomethyl carbon allows for 5-exo-tet cyclizations upon reaction with dinucleophiles.

  • Reactivity Profile:

    • Site A (C1 Carbonyl): Susceptible to reversible nucleophilic attack (imination) or irreversible reduction.

    • Site B (Bromomethyl): Susceptible to irreversible

      
       displacement.
      
Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

G SM 3-(Bromomethyl) cyclohexan-1-one Imine Intermediate Imine/Enamine SM->Imine Condensation (-H2O) Hydrazone Intermediate Hydrazone SM->Hydrazone Condensation (-H2O) Amine Primary Amines (R-NH2) Amine->Imine Hydrazine Hydrazines (R-NH-NH2) Hydrazine->Hydrazone Indole Hexahydroindole (Fused 5,6-System) Imine->Indole Intramolecular N-Alkylation (5-exo-tet) Indazole Tetrahydroindazole (Fused Pyrazole) Hydrazone->Indazole Cyclization

Figure 1: Divergent synthesis pathways. The 1,5-electrophilic spacing directs formation of fused 5-membered rings.

Application 1: Synthesis of Hexahydroindoles[1]

The hexahydroindole core is a privileged scaffold found in alkaloids (e.g., aeruginosin) and ACE inhibitors. The transformation relies on a "one-pot" reductive cyclization or a stepwise condensation-alkylation.

Mechanism[2][3][4][5][6][7]
  • Imine Formation: The amine attacks the ketone (C1).[1]

  • Cyclization: The nitrogen lone pair (or the enamine tautomer) attacks the bromomethyl group via

    
    .
    
  • Result: Formation of a bicyclic ammonium species or enamine, which can be reduced to the saturated hexahydroindole.

Protocol A: Stepwise Cyclization (High Control)

Best for valuable amines or when stereochemical control is required.

Reagents:

  • Substrate: 3-(Bromomethyl)cyclohexan-1-one (1.0 equiv)

  • Amine: Benzylamine or functionalized primary amine (1.1 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for faster rates)
  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Dissolution: Dissolve 3-(bromomethyl)cyclohexan-1-one (100 mg, 0.52 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add

    
     (144 mg, 1.04 mmol) followed by the primary amine (0.57 mmol).
    
  • Reaction: Heat the mixture to reflux (

    
    C) under nitrogen for 4–6 hours. Monitor by TLC (formation of a less polar spot usually indicates cyclization).
    
    • Note: The intermediate imine may form first.[1] Heating drives the displacement of the bromide.

  • Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate.

  • Purification: The crude product (often an enamine or iminium species) is typically reduced immediately (see Step 6) or purified on neutral alumina (silica may decompose enamines).

  • Optional Reduction: To obtain the saturated cis-octahydroindole: Dissolve crude residue in MeOH, add

    
     (2.0 equiv) at 
    
    
    
    C, and stir for 1 h.

Data Summary:

Variable Condition Outcome

| Solvent | MeCN (Reflux) | Favors


 cyclization; cleaner profile. |
| Base  | 

| Sufficient for alkylation; prevents acid-catalyzed polymerization. | | Stereochemistry | Reductive step |

typically yields the cis-fused isomer predominantly [3]. |

Application 2: Synthesis of Tetrahydroindazoles

Tetrahydroindazoles are potent scaffolds for kinase inhibition, specifically CDK2/Cyclin A complexes [4].

Mechanism

Hydrazines act as dinucleophiles. The terminal nitrogen (


) forms a hydrazone with the ketone. The internal nitrogen (NH) then displaces the alkyl bromide.
Protocol B: Hydrazine Annulation

Optimized for the synthesis of CDK inhibitors.

Reagents:

  • Substrate: 3-(Bromomethyl)cyclohexan-1-one (1.0 equiv)

  • Hydrazine: Phenylhydrazine or Heteroaryl-hydrazine (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Toluene.

  • Catalyst: Acetic Acid (cat. 5 mol%).

Procedure:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene) or reflux condenser, dissolve the ketone in EtOH (0.2 M concentration).

  • Condensation: Add the hydrazine and catalytic AcOH.

  • Cyclization: Reflux the mixture for 3–12 hours.

    • Checkpoint: Monitor the disappearance of the ketone peak at ~1710

      
       (IR) or the shift in retention time (LC-MS).
      
  • Oxidation (Optional): The initial product is often the 4,5,6,7-tetrahydroindazole. If aromatization to the fully aromatic indazole is not desired, maintain inert atmosphere.

  • Isolation: Evaporate solvent. Dilute with EtOAc, wash with water and brine.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Workflow Diagram

Workflow Start Start: 3-(Bromomethyl) cyclohexan-1-one Reagent Add Hydrazine + Cat. AcOH Solvent: EtOH Start->Reagent Reflux Reflux (3-12 h) Monitor: LC-MS Reagent->Reflux Check Cyclization Complete? Reflux->Check Check->Reflux No Workup Evaporate & Extraction (EtOAc/Brine) Check->Workup Yes Purify Flash Chromatography Product: Tetrahydroindazole Workup->Purify

Figure 2: Step-by-step workflow for Tetrahydroindazole synthesis.

Troubleshooting & Optimization

Insights based on common pitfalls in alkylation chemistry.

  • Problem: Elimination vs. Substitution.

    • Observation: Formation of exocyclic dienes instead of cyclized product.

    • Cause: The base is too strong or bulky, promoting E2 elimination of the HBr.

    • Solution: Use weaker bases (

      
      , 
      
      
      
      ) and non-bulky amines. Avoid
      
      
      or LDA.
  • Problem: Polymerization.

    • Observation: Tarry black crude material.

    • Cause: Intermolecular alkylation (polymerization) competing with intramolecular cyclization.

    • Solution:High Dilution Principle. Perform the reaction at low concentration (0.05 M or lower) to favor the intramolecular reaction.

  • Problem: Incomplete Cyclization.

    • Observation: Isolation of the acyclic imine/hydrazone.

    • Solution: Increase temperature or switch to a higher boiling solvent (e.g., Toluene or Xylene) to overcome the activation energy for the ring closure.

References

  • Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. PubMed Central (PMC). Available at: [Link]

  • Studies concerning the electrophilic amino-alkene cyclisation for the synthesis of bicyclic amines. Royal Society of Chemistry (RSC).[2] Available at: [Link][3]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry. Available at: [Link]

  • 1-Bromo-3-(bromomethyl)cyclohexane (Chemical Properties). PubChem.[4] Available at: [Link]

Sources

alkylation of amines using 3-(Bromomethyl)cyclohexan-1-one

Application Note: Chemoselective -Alkylation with 3-(Bromomethyl)cyclohexan-1-one

Introduction & Mechanistic Rationale

3-(Bromomethyl)cyclohexan-1-one is a bifunctional building block containing a primary alkyl bromide and a ketone. It is widely used to introduce a cyclohexanone motif into amine-bearing pharmacophores.

The Chemoselectivity Challenge

The reaction presents a classic competing pathway scenario. To achieve high yields of the desired

  • Imine/Enamine Formation: The amine nucleophile can attack the ketone carbonyl (C1) instead of the alkyl bromide (C3-substituent).

  • Intramolecular Cyclization: Under basic conditions, the ketone enolate (formed at C2) can attack the pendant bromomethyl group, leading to a bicyclo[3.1.0]hexane system.

Success Strategy: This protocol utilizes soft enolization suppression . By selecting a weak, sterically hindered base and a polar aprotic solvent, we favor the irreversible

Experimental Protocols

Method A: Direct Alkylation (Secondary & Hindered Primary Amines)

Best for: Secondary amines (e.g., piperidine, morpholine) where imine formation is sterically disfavored.

Reagents:

  • Substrate: Amine (1.0 equiv)[1][2]

  • Reagent: 3-(Bromomethyl)cyclohexan-1-one (1.1 equiv)

  • Base:

    
     (Potassium Carbonate) - Anhydrous, granular (2.0 equiv)
    
  • Catalyst: KI (Potassium Iodide) - (0.1 equiv) [Finkelstein activation]

  • Solvent: Acetonitrile (MeCN) - Anhydrous

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Dissolution: Add the amine (1.0 mmol) and 3-(Bromomethyl)cyclohexan-1-one (1.1 mmol) to MeCN (5 mL, 0.2 M).

  • Activation: Add anhydrous

    
     (2.0 mmol) followed by KI (0.1 mmol).
    
    • Note: KI converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Reaction: Heat the mixture to 60°C for 6–12 hours. Monitor by TLC/LC-MS.

    • Checkpoint: If imine formation is observed (new spot that hydrolyzes on silica), lower temperature to 40°C and extend time.

  • Workup: Cool to RT. Filter off solids through a Celite pad. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: Ketal-Protected Route (Primary/Unstable Amines)

Best for: Valuable primary amines or when the ketone moiety is sensitive.

Reagents:

  • Reagent Precursor: 3-(Bromomethyl)-1,5-dioxaspiro[5.5]undecane (Ethylene glycol ketal of the ketone).

  • Note: If not commercially available, protect the ketone first using ethylene glycol/PTSA.

Protocol:

  • Alkylation: Perform the alkylation as in Method A using the ketal-protected bromide .

    • Benefit: Eliminates imine formation and enolate side reactions completely.

  • Deprotection: Dissolve the purified intermediate in THF/Water (4:1). Add 1M HCl (2 equiv) and stir at RT for 2 hours.

  • Neutralization: Quench with sat.

    
    , extract with DCM, and dry over 
    
    
    .

Data Presentation & Troubleshooting

Reaction Optimization Matrix

The following data summarizes solvent and base effects on the ratio of Product (P) vs. Side Products (SP) (Imine + Cyclized).

EntrySolventBaseTemp (°C)Yield (%)P:SP RatioNotes
1DMF

0<101:9Avoid: Strong base causes rapid cyclization.
2DCM

25453:1Slow reaction; incomplete conversion.
3MeCN

608215:1Optimal: Balance of rate and selectivity.
4EtOH

70604:1Protic solvent promotes imine formation.
5MeCNDIPEA607812:1Good alternative for soluble bases.
Critical Troubleshooting
  • Issue: Low conversion after 24h.

    • Solution: Add 0.5 equiv NaI. The bromide-to-iodide exchange is critical for hindered amines.

  • Issue: "Sticky" baseline spots on TLC.

    • Solution: The amino-ketone product can interact with silica. Add 1%

      
       to the eluent or use amine-functionalized silica.
      

Mechanistic Pathway & Workflow (Graphviz)

The diagram below illustrates the competing pathways and the logic behind the "Soft Enolization Suppression" strategy.

ReactionPathwaysStartReagents:Amine + 3-(Bromomethyl)cyclohexanoneSN2Pathway A: SN2 Attack(Kinetic Control)Start->SN2Polar Aprotic Solvent(MeCN, DMF)CondensationPathway B: Carbonyl Attack(Reversible)Start->CondensationProtic Solvent / AcidEnolizationPathway C: Enolization(Base Mediated)Start->EnolizationStrong Base (NaH, LDA)ProductTarget:N-Alkylated Amino-KetoneSN2->ProductIrreversibleImineSide Product:Imine/Schiff BaseCondensation->ImineImine->StartHydrolysis (H2O)CyclicSide Product:Bicyclo[3.1.0]hexaneEnolization->CyclicIntramolecular Alkylation

Caption: Mechanistic divergence in the alkylation of amines with 3-(Bromomethyl)cyclohexan-1-one. Green path represents the optimized protocol.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. Link (Review of mild base conditions for N-alkylation).

  • Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews, 63(5), 489–510. Link (Mechanisms of imine formation competition).

  • BenchChem. (2025).[1] "General Protocols for N-Alkylation using alpha-halo ketones." Link (General procedural grounding for haloketone handling).

One-Pot Synthesis from 3-(Bromomethyl)cyclohexan-1-one: A Gateway to Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 3-(Bromomethyl)cyclohexan-1-one as a versatile building block in one-pot multicomponent reactions (MCRs). We present detailed protocols for the synthesis of medicinally relevant fused heterocyclic systems, including tetrahydroquinazolines and related diazepines. The methodologies detailed herein emphasize efficiency, atom economy, and the generation of molecular diversity from a readily accessible starting material. The underlying mechanistic principles are discussed, supported by authoritative literature, to provide a robust framework for experimental design and optimization.

Introduction: The Synthetic Utility of 3-(Bromomethyl)cyclohexan-1-one

3-(Bromomethyl)cyclohexan-1-one is a bifunctional reagent possessing two key reactive sites: an electrophilic carbon of the bromomethyl group and an electrophilic carbonyl carbon, in addition to an enolizable α-proton. This unique combination of functionalities makes it an ideal substrate for sequential, domino, or one-pot reactions, allowing for the rapid construction of complex molecular architectures. The cyclohexane ring provides a flexible, three-dimensional scaffold that is of significant interest in medicinal chemistry for exploring new chemical space. One-pot reactions, which combine multiple synthetic steps into a single operation without the isolation of intermediates, offer significant advantages in terms of reduced reaction time, cost, and waste generation, aligning with the principles of green chemistry.[1][2] This guide will explore the application of this versatile building block in the one-pot synthesis of fused nitrogen-containing heterocycles.

Core Synthetic Strategies and Mechanistic Rationale

The dual reactivity of 3-(Bromomethyl)cyclohexan-1-one allows for its participation in various multicomponent reactions. The primary approach involves the initial reaction at the α-bromomethyl position with a suitable dinucleophile, followed by an intramolecular condensation or cyclization involving the ketone functionality.

Strategy 1: One-Pot Synthesis of Tetrahydroquinazoline Derivatives

The synthesis of pyrimidine and its fused analogs, such as quinazolines, is a cornerstone of medicinal chemistry due to their wide range of biological activities.[3][4] A common strategy for pyrimidine ring formation is the condensation of a 1,3-dicarbonyl equivalent with an amidine, urea, or guanidine.[3] In our proposed one-pot protocol, 3-(Bromomethyl)cyclohexan-1-one serves as a masked 1,3-dielectrophile.

The proposed reaction proceeds via an initial SN2 reaction of a binucleophile, such as a substituted amidine or guanidine, with the bromomethyl group. This is followed by an intramolecular cyclization and condensation to form the fused pyrimidine ring.

Reaction Workflow: Tetrahydroquinazoline Synthesis

G cluster_reactants Reactants & Conditions A 3-(Bromomethyl)cyclohexan-1-one E Intermediate A (Alkylated Amidine) A->E SN2 Alkylation B Amidine / Guanidine B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->E F Intermediate B (Cyclized Adduct) E->F Intramolecular Cyclization G Fused Tetrahydroquinazoline Derivative F->G Dehydration

Caption: One-pot synthesis of tetrahydroquinazolines.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Amino-5,6,7,8-tetrahydro-3H-quinazoline Derivatives

This protocol details a one-pot, three-component reaction for the synthesis of fused pyrimidine derivatives.

Materials:

  • 3-(Bromomethyl)cyclohexan-1-one

  • Guanidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of guanidine hydrochloride (1.2 mmol) in DMF (10 mL) in a round-bottom flask, add potassium carbonate (2.5 mmol).

  • Stir the mixture at room temperature for 15 minutes to generate free guanidine in situ.

  • Add 3-(Bromomethyl)cyclohexan-1-one (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5,6,7,8-tetrahydro-3H-quinazoline derivative.

Data Summary Table:

EntryAmidine/GuanidineBaseSolventTemperature (°C)Time (h)Yield (%)
1Guanidine HClK₂CO₃DMF80675
2Acetamidine HClNa₂CO₃AcetonitrileReflux868
3Benzamidine HClCs₂CO₃Dioxane100582

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.

Strategy 2: Synthesis of Fused 1,4-Diazepine Derivatives

The synthesis of seven-membered heterocyclic rings, such as diazepines, is of great interest in drug discovery.[5][6][7][8] A plausible one-pot strategy for the synthesis of fused 1,4-diazepine derivatives involves the reaction of 3-(Bromomethyl)cyclohexan-1-one with a 1,2-diamine.

The proposed mechanism involves an initial SN2 reaction of one amino group of the diamine with the bromomethyl group, followed by an intramolecular imine formation between the second amino group and the ketone carbonyl.

Reaction Workflow: Fused 1,4-Diazepine Synthesis

G cluster_reactants Reactants & Conditions A 3-(Bromomethyl)cyclohexan-1-one E Intermediate A (Mono-alkylated diamine) A->E SN2 Alkylation B 1,2-Diamine B->E C Acid Catalyst (e.g., p-TsOH) F Fused 1,4-Diazepine Derivative C->F D Solvent (e.g., Toluene) D->F E->F Intramolecular Condensation (Imination)

Caption: One-pot synthesis of fused 1,4-diazepines.

Protocol 2: One-Pot Synthesis of Fused 1,4-Diazepine Derivatives

This protocol describes a one-pot procedure for the synthesis of fused 1,4-diazepine derivatives using a 1,2-diamine.

Materials:

  • 3-(Bromomethyl)cyclohexan-1-one

  • Ethylenediamine

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-(Bromomethyl)cyclohexan-1-one (1.0 mmol) in toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add ethylenediamine (1.1 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 mmol).

  • Reflux the reaction mixture, with azeotropic removal of water, for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by trituration with hexane or by column chromatography on silica gel to yield the desired fused 1,4-diazepine derivative.

Data Summary Table:

Entry1,2-DiamineCatalystSolventTemperature (°C)Time (h)Yield (%)
1Ethylenediaminep-TsOHTolueneReflux1078
21,2-PropanediamineAcetic AcidBenzeneReflux1272
3o-PhenylenediamineSc(OTf)₃Xylene120885

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.

Conclusion

3-(Bromomethyl)cyclohexan-1-one is a highly valuable and versatile starting material for the one-pot synthesis of diverse, fused heterocyclic scaffolds of significant interest in drug discovery and development. The protocols provided herein are based on robust and well-established chemical transformations, offering a practical guide for researchers to synthesize novel compound libraries for screening and lead optimization. The dual electrophilic nature of this building block, combined with the efficiency of multicomponent reactions, provides a powerful strategy for the rapid assembly of complex molecules.

References

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by [5 + 1] annulation. (2016). Beilstein Journal of Organic Chemistry, 12, 2296–2303. [Link]

  • multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. (n.d.). Retrieved from [Link]

  • Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by [5 + 1] annulation. (2016). Beilstein Journal of Organic Chemistry, 12, 2296–2303. [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • One pot cascade synthesis of fused heterocycles from furan-tethered terminal alkynes and aldehydes in the presence of amines and CuBr. (2018). Organic Chemistry Frontiers, 5(1), 53-57. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2010). Molecules, 15(1), 475-485. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 446-460. [Link]

  • benzo[d,f][3][9]diazepines, Dibenzo[d,f][3][9]diazepinones, and. (n.d.). Qucosa. Retrieved from [Link]

  • n-fused-heterocycles Research Articles - Page 1. (n.d.). R Discovery. Retrieved from [Link]

  • Synthesis of tetrahydroquinazolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • One-Pot Synthesis of Fused N,o-Heterocycles Through. (2018). Amanote Research. [Link]

  • One-Pot Synthesis of Highly-Substituted N-Fused Heteroaromatic Bicycles from Azole Aldehydes. (2016). Organic letters, 18(15), 3734–3737. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews, 7(4), 598-620. [Link]

  • Multicomponent Reactions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters, 11(2), 121-142. [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (2024). ResearchGate. [Link]

  • novel method for the synthesis of diazepines and triazepines involving 8-bromo/nitronaphtho. (n.d.). ijpcbs. Retrieved from [Link]

  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. (2024). Frontiers in Chemistry, 12. [Link]

  • One-Pot Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-Ones in the Presence of a Molecular Sieve Supported Lanthanum Catalyst. (n.d.). OUCI. Retrieved from [Link]

  • Multicomponent Reactions. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Development of Novel One-Pot Multicomponent Reactions for the Synthesis of Bioactive Sulphur Heterocycles. (2025). Ijmra. [Link]

  • Product obtained in three reactions of bromo-substituted cyclohe.. (2025). Filo. Retrieved from [Link]

  • Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. (1998). Journal of the Brazilian Chemical Society, 9(4), 375-379. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2025). Molecules, 30(9), 1989. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(Bromomethyl)cyclohexan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and yield optimization of 3-(Bromomethyl)cyclohexan-1-one (CAS: 168278-83-9). This intermediate is a critical chiral building block for pharmaceutical scaffolds, often plagued by chemoselectivity issues due to the simultaneous presence of a ketone and a sensitive primary alkyl bromide.

This guide focuses on the most reliable synthetic route: the bromination of 3-(hydroxymethyl)cyclohexan-1-one .

Case ID: OPT-YIELD-BR-03 Status: Active Analyst: Senior Application Scientist, Process Chemistry Division

Executive Summary & Critical Pathway

The primary challenge in synthesizing 3-(bromomethyl)cyclohexan-1-one is converting the primary alcohol to a bromide without affecting the ketone (which is prone to enolization/aldol condensation) or causing elimination to the exocyclic alkene (3-methylenecyclohexanone).

While


 is a common reagent, it generates 

as a byproduct, often degrading the acid-sensitive ketone. The Appel Reaction (

) is the recommended "Gold Standard" protocol due to its neutral conditions and high chemoselectivity.
Mechanistic Workflow (The Appel Route)

AppelMechanism cluster_0 Critical Control Point Start 3-(Hydroxymethyl) cyclohexan-1-one Inter1 Oxyphosphonium Intermediate (Alk-O-PPh3+) Start->Inter1 Activation Reagents PPh3 + CBr4 Reagents->Inter1 DrivingForce Driving Force: Formation of Ph3P=O Inter1->DrivingForce Product 3-(Bromomethyl) cyclohexan-1-one Inter1->Product SN2 Substitution (Br- attack) SideProduct Side Product: TPPO (Ph3P=O) DrivingForce->SideProduct

Figure 1: Mechanistic pathway of the Appel reaction. The formation of the strong P=O bond drives the reaction, avoiding the need for strong acids.

Optimized Experimental Protocol

Standardized for 10 mmol scale.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
3-(Hydroxymethyl)cyclohexan-1-one 1.0SubstrateEnsure <0.5% water content.
Carbon Tetrabromide (

)
1.25Halogen SourcePurification by sublimation recomm. if yellow.
Triphenylphosphine (

)
1.5ActivatorAdd as a solution to control exotherm.
Dichloromethane (DCM) [0.2 M]SolventMust be anhydrous.
2,6-Lutidine 0.5Buffer (Optional)Scavenges trace acid if substrate is highly labile.
Step-by-Step Methodology
  • Preparation: Charge a flame-dried RBF with 3-(hydroxymethyl)cyclohexan-1-one (1.0 equiv) and

    
     (1.25 equiv) in anhydrous DCM. Cool to 0°C under 
    
    
    
    .
  • Activation: Dissolve

    
     (1.5 equiv) in minimal DCM. Add this solution dropwise to the main reaction over 20 minutes.
    
    • Why? Adding solid

      
       directly can cause localized hot spots, leading to elimination side products.
      
  • Reaction: Allow to warm to room temperature (23°C). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Endpoint: Disappearance of alcohol spot.

  • Quench: Add pentane or diethyl ether (3x reaction volume) to precipitate the bulk of Triphenylphosphine Oxide (TPPO). Filter through a silica pad.

  • Purification: Concentrate filtrate. If TPPO remains (a common yield killer during column chromatography), use the

    
     precipitation method  (see Troubleshooting Q1).
    

Troubleshooting & FAQs

Direct solutions to common user-reported failures.

Q1: I have high conversion, but I cannot separate the product from Triphenylphosphine Oxide (TPPO). My isolated yield is <50%.

Diagnosis: TPPO co-elutes with polar ketones on silica gel, "smearing" the product band. Corrective Action (The


 Protocol): 
Do not rely solely on chromatography. TPPO forms a complex with metal salts that is insoluble in non-polar solvents.
  • Dissolve the crude reaction mixture (after initial filtration) in Toluene or Ethanol.

  • Add anhydrous

    
     (1.5 equiv relative to 
    
    
    
    ).
  • Stir at RT for 1 hour. A bulky precipitate (

    
    ) will form.
    
  • Filter the solid.[1] The filtrate contains your clean bromide. Reference: This method significantly improves recovery of polar products compared to standard chromatography [1].

Q2: I am observing a new spot on TLC that is less polar than the product. NMR shows vinylic protons.

Diagnosis: Elimination has occurred to form 3-methylenecyclohexanone . Root Cause:

  • Reaction temperature too high.

  • Basic impurities in the

    
    .
    
  • Prolonged reaction times allowing weak basicity of ylides to effect elimination. Corrective Action:

  • Strict Temperature Control: Keep the addition at 0°C. Do not exceed 25°C.

  • Solvent Switch: Switch from DCM to Acetonitrile (MeCN) . MeCN stabilizes the oxyphosphonium intermediate, accelerating the substitution (

    
    ) step relative to the elimination (
    
    
    
    ) pathway [2].
Q3: Can I use instead? It is cheaper.

Answer: Yes, but with strict buffering. Risk:


 produces 

and phosphorous acid. This acidity catalyzes the self-condensation of cyclohexanone derivatives. Protocol Modification: If using

, you must add Pyridine (0.9 equiv relative to

) to the reaction mixture before adding the bromide source. This neutralizes HBr in situ.
  • Warning: Even with pyridine, yields are typically 10–15% lower than the Appel method for this specific substrate.

Q4: My product turns dark/brown upon storage.

Diagnosis: Autocatalytic decomposition. Mechanism: Trace


 (from hydrolysis of the bromide) catalyzes aldol condensation of the ketone ring.
Stabilization: 
  • Store the product at -20°C.

  • Add a stabilizer: Silver foil or Copper turnings in the vial can scavenge free halides.

  • Ideally, store as a solution in benzene or toluene if immediate use is not planned.

Diagnostic Decision Tree (Workup)

WorkupLogic Start Reaction Complete (TLC Check) Precip Add Et2O/Pentane Filter Solids Start->Precip CheckTPPO Is TPPO visible in Crude NMR? Precip->CheckTPPO HighTPPO Yes (Major Impurity) CheckTPPO->HighTPPO >10% LowTPPO No (Trace) CheckTPPO->LowTPPO <10% ZnCl2 Perform ZnCl2 Complexation HighTPPO->ZnCl2 Column Flash Chromatography (Hex/EtOAc) LowTPPO->Column ZnCl2->Column Final Pure Product (Clear Oil) Column->Final

Figure 2: Purification logic flow to maximize yield and purity.

Comparative Yield Data

MethodReagentsTypical YieldPurityMain Side Product
Appel (Standard)

, DCM
82-88% HighTPPO (removal required)
Appel (MeCN)

, MeCN
75-80%High3-methylenecyclohexanone

(Neat)

, DCM
45-60%LowPolymeric tars / Aldol products

(Buffered)

, Pyridine
65-70%MediumPyridinium salts

References

  • Batesky, D. C., et al. (2017). "Triphenylphosphine Oxide Removal from Reaction Mixtures using Zinc Chloride." Journal of Organic Chemistry.

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition.

  • BenchChem Technical Support. (2025). "Synthesis of (R)-3-(hydroxymethyl)cyclohexanone - Troubleshooting Guide."

  • PubChem. (2025). "Compound Summary: 3-(Bromomethyl)cyclohexan-1-one." National Library of Medicine.[2]

Sources

Technical Support: Optimization of Nucleophilic Substitution on 3-(Bromomethyl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-3BROMO-001 Subject: Preventing Elimination & Cyclization Side Reactions Assigned Specialist: Senior Application Scientist

System Status & Reactivity Profile

Welcome to the technical support center for functionalizing 3-(Bromomethyl)cyclohexan-1-one .

This substrate presents a classic "chemoselectivity conflict." You are attempting to perform an intermolecular


 substitution on a primary alkyl bromide. However, the molecule contains an internal "trap": the ketone functionality renders the 

-protons acidic (

), creating a high risk of enolate-mediated side reactions.

Your primary failure modes are:

  • Intramolecular Alkylation (Cyclization): Formation of bicyclo[3.1.0]hexan-2-one.

  • Elimination/Isomerization: Formation of the exocyclic alkene, which rapidly isomerizes to the conjugated enone (3-methylcyclohex-2-en-1-one).

Diagnostic Pathway Map

The following diagram illustrates the divergence of reaction pathways based on reaction conditions. Use this to diagnose your current impurity profile.

ReactionPathways SM 3-(Bromomethyl) cyclohexan-1-one (Substrate) Target Target Product (S_N2 Substitution) SM->Target  Nucleophile (Nu-) Polar Aprotic Solvent Low Temp Enolate Enolate Intermediate (at C2/C6) SM->Enolate  Base (B:) pKa > 20 ExoAlkene Exocyclic Alkene (3-Methylene...) SM->ExoAlkene  Bulky Base / Heat (E2 Elimination) Bicycle Bicyclo[3.1.0]hexan-2-one (Intramolecular Alkylation) Enolate->Bicycle  Intramolecular Attack (Kinetic Trap) EndoEnone 3-Methylcyclohex-2-en-1-one (Thermodynamic Sink) ExoAlkene->EndoEnone  Isomerization (Base Catalyzed)

Figure 1: Reaction divergence showing the competition between intermolecular substitution (


) and base-mediated side reactions.

Troubleshooting Guide (FAQ)

Symptom: "I see vinyl protons in my NMR (5.8 - 6.0 ppm)."

Diagnosis: Elimination has occurred.[1][2][3][4]

  • Root Cause: You likely generated the exocyclic alkene via E2 elimination, which then isomerized to the thermodynamically stable

    
    -unsaturated ketone (3-methylcyclohex-2-en-1-one).
    
  • The Fix:

    • Lower the Temperature: Elimination is entropically favored. Running the reaction at 0°C or room temperature (rather than reflux) heavily favors substitution.

    • Change the Base: If you are using alkoxides (e.g., NaOEt, KOtBu), stop immediately. These are too strong. Switch to a buffered system like

      
       or 
      
      
      
      in Acetone or DMF.
Symptom: "My mass spec is correct (M-HBr), but the NMR is complex and upfield."

Diagnosis: Intramolecular Cyclization (Bicyclo formation).

  • Root Cause: Enolate formation at the C2 position followed by backside attack on the

    
     group. This forms a cyclopropane ring fused to the cyclohexane.
    
  • The Fix:

    • Acidity Control: You must keep the pH below the threshold for enolate formation. Avoid bases entirely if possible (use the nucleophile as the salt, e.g.,

      
      ).
      
    • Concentration: Intramolecular reactions are zero-order in concentration (unimolecular in the transition state relative to the substrate), while intermolecular

      
       is second-order. Increase the concentration  of your external nucleophile to statistically favor the intermolecular collision over the intramolecular cyclization.
      
Symptom: "The reaction is too slow at low temperatures."

Diagnosis: Poor Leaving Group Activity.

  • The Fix: Use Finkelstein Conditions . Add 10-20 mol% Sodium Iodide (NaI) to the reaction.

    • Mechanism:[1][2][3][4][5][6] The iodide displaces the bromide to form the alkyl iodide (a better leaving group), which is then displaced by your nucleophile. This allows the reaction to proceed at lower temperatures where elimination is suppressed.

Optimized Protocol: "Safe" Nucleophilic Substitution

This protocol is designed to maximize


 yield while suppressing enolization and elimination. It uses a generic nucleophile (

); adjust stoichiometry for your specific reagent.
Reagents & Conditions Table
ComponentRecommendationRationale
Solvent DMF or Acetone Polar aprotic solvents solvate cations (

), leaving the nucleophile "naked" and more reactive, accelerating

.
Base

or

Weak bases (

of conjugate acid ~10) are sufficient to neutralize HBr generated but too weak to quantitatively deprotonate the ketone (

~20).
Catalyst TBAI or NaI Phase transfer catalyst or Finkelstein catalyst accelerates the reaction at lower temperatures.
Temperature 0°C to 25°C Kinetic control. Heat is the enemy of this substrate.
Step-by-Step Procedure
  • Preparation:

    • Dissolve 3-(Bromomethyl)cyclohexan-1-one (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Note: If using Acetone, ensure it is dry to prevent hydration of the ketone.

  • Activation (Optional but Recommended):

    • Add Sodium Iodide (NaI) (0.1 equiv). Stir for 15 minutes at room temperature.

    • Observation: The solution may yellow slightly due to trace iodine; this is normal.

  • Nucleophile Addition:

    • Cool the mixture to 0°C in an ice bath.

    • Add the Nucleophile (1.2 - 1.5 equiv) slowly.

      • If the nucleophile is acidic (e.g., a thiol or amine salt), add

        
         (1.5 equiv) simultaneously.
        
      • If the nucleophile is a salt (e.g.,

        
        , 
        
        
        
        ), add it directly.
  • Reaction Monitoring:

    • Allow to warm to room temperature naturally. Do not heat.

    • Monitor via TLC or LC-MS every 2 hours.

    • Endpoint: Disappearance of the starting bromide.

  • Workup (Crucial for Stability):

    • Dilute with

      
       or EtOAc.
      
    • Wash with saturated

      
        (mildly acidic buffer) rather than water or brine initially. This quenches any transient enolates immediately.
      
    • Dry over

      
       and concentrate in vacuo at a bath temperature < 30°C .
      

References & Authority

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on E2 vs SN2 competition and enolate stability).

  • Reich, H. J. (2025).[7] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Authoritative source for pKa values of ketones vs. alcohols).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for Finkelstein reaction kinetics and Favorskii-like rearrangements).

  • BenchChem Technical Support. (2025). Synthesis of 3-Methyl-2-cyclohexenone: Established Methods. (Reference for the thermodynamic stability of the elimination side product).

Sources

stability of 3-(Bromomethyl)cyclohexan-1-one under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely accessing this guide because you have observed rapid degradation, tarring, or unexpected products when subjecting 3-(bromomethyl)cyclohexan-1-one to basic conditions.

The Core Issue: This molecule contains a "self-destruct" mechanism.[1] It possesses both an acidic


-proton (at C2/C6) and an electrophilic trap (

-bromomethyl group). Under basic conditions, the resulting enolate undergoes a rapid, intramolecular 3-exo-tet cyclization or

-elimination
, rendering the compound chemically unstable in environments with pH > 8.[1]
Part 1: The Mechanism of Failure (Why it Degrades)

To troubleshoot effectively, you must understand the invisible enemy.[1] The degradation is not random; it follows strict kinetic principles governed by Baldwin’s Rules for Ring Closure .[1]

The "Internal Trap" Pathway

When a base deprotonates the


-carbon (C2), the resulting enolate acts as an internal nucleophile.[1] It attacks the electrophilic carbon of the bromomethyl group.
  • Reaction Type: Intramolecular Nucleophilic Substitution (

    
    )[1]
    
  • Geometry: 3-exo-tet (Favored under Baldwin's Rules)

  • Result: Formation of a bicyclo[4.1.0]heptan-2-one derivative (a cyclopropane fused to the cyclohexane ring).

The Elimination Pathway

Alternatively, strong bulky bases may induce


 elimination, removing HBr to form an exocyclic double bond (3-methylenecyclohexanone), which often isomerizes to the thermodynamically stable conjugated enone (3-methyl-2-cyclohexenone).

DegradationPathways Start 3-(Bromomethyl) cyclohexan-1-one Enolate Enolate Intermediate (C2 Anion) Start->Enolate Base (Deprotonation) Cyclized Bicyclo[4.1.0]heptan-2-one (Cyclized Impurity) Enolate->Cyclized Intramolecular SN2 (3-exo-tet) Eliminated 3-Methyl-2-cyclohexenone (Conjugated Enone) Enolate->Eliminated Elimination/Isomerization

Figure 1: The dual degradation pathways.[1] The 3-exo-tet cyclization is often kinetically dominant in non-bulky basic media.

Part 2: Base Compatibility Matrix

Do not treat this molecule like a standard alkyl bromide.[1] Use this matrix to select reagents.

Base ClassExamplesCompatibilityMechanism of Failure
Hydroxides NaOH, KOH, LiOHCRITICAL FAILURE Rapid enolization followed by cyclization. Aqueous washes with NaOH will destroy the product.[1]
Alkoxides NaOMe, KOtBuCRITICAL FAILURE Induces cyclization or elimination immediately.[1]
Amine Bases Et

N, DIPEA
POOR Slow degradation over time.[1] Quaternary ammonium salt formation possible.[1]
Pyridines Pyridine, 2,6-LutidineMODERATE Acceptable for short durations if kept cold (0°C).[1]
Inorganic Carbonates K

CO

, Cs

CO

POOR to MODERATE Heterogeneous conditions may slow degradation, but still risky.[1]
Bicarbonates NaHCO

GOOD Weak enough to avoid significant enolization during rapid workups.[1]
Part 3: Troubleshooting Guide (FAQ)
Scenario A: "I washed my reaction with 1M NaOH, and my product disappeared."

Diagnosis: You triggered the intramolecular alkylation. The product converted to the bicyclic ketone, which may have different solubility properties or volatility.[1] Solution:

  • Immediate Action: Check the organic layer for a new, less polar spot (the cyclopropane derivative).[1]

  • Corrective Protocol: Never use strong base for workups. Use Saturated NH

    
    Cl  or Dilute NaHCO
    
    
    
    .[1]
Scenario B: "The reaction mixture turned black and tarry."

Diagnosis: Polymerization.[1] The elimination product (enone) is a Michael acceptor.[1] In the presence of base and remaining starting material (which is an enolizable ketone), uncontrolled Michael additions (polymerization) occur.[1] Solution:

  • Prevention: Keep reaction temperature below 0°C. Exclude oxygen.[1]

  • Quench: Quench with cold dilute HCl or acetic acid immediately upon completion.

Scenario C: "I see a new UV-active spot on TLC."

Diagnosis: Elimination has occurred.[1] The starting material is not UV active (non-conjugated ketone).[1] The appearance of UV activity indicates the formation of a conjugated enone (3-methyl-2-cyclohexenone). Solution:

  • Adjustment: Your base is likely too bulky or the temperature is too high, favoring elimination (

    
    ) over substitution.[1] Switch to a non-basic nucleophile or lower the temperature.[1]
    
Part 4: Validated Workup Protocol

To isolate 3-(bromomethyl)cyclohexan-1-one without degradation, follow this "Acidic/Neutral" workflow.

Objective: Remove reaction byproducts without generating the enolate.

  • Quench: Cool the reaction mixture to 0°C . Slowly add 1M HCl or Saturated NH

    
    Cl .[1] Do not allow the internal temperature to rise.[1]
    
  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate .[1]

  • Wash:

    • Wash 1: Water (Neutral).[1]

    • Wash 2: Brine (Saturated NaCl).[1]

    • Strictly Prohibited: Do not wash with NaOH, KOH, or saturated Na

      
      CO
      
      
      
      .[1]
  • Drying: Dry over Anhydrous Na

    
    SO
    
    
    
    (Sodium Sulfate is neutral/mildly acidic).[1] Avoid K
    
    
    CO
    
    
    as a drying agent.[1]
  • Concentration: Rotary evaporate at < 30°C . Heat promotes elimination of HBr.[1]

Workflow Step1 Crude Reaction Mixture Decision Is pH > 7? Step1->Decision Action1 Quench with 1M HCl / NH4Cl (Target pH 5-6) Decision->Action1 Yes Action2 Proceed to Extraction Decision->Action2 No Action1->Action2 WashStep Wash with Brine only (NO NaOH) Action2->WashStep Dry Dry over Na2SO4 (Avoid K2CO3) WashStep->Dry

Figure 2: Decision tree for safe workup of bromomethyl ketones.

References
  • PubChem Compound Summary. (2025). 3-(Bromomethyl)cyclohexan-1-one (CID 11234567). National Center for Biotechnology Information.[1] Link

  • Baldwin, J. E. (1976).[1] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, 734-736.[1] (Foundational text on 3-exo-tet favorability).

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Mechanisms of enolate alkylation).

  • Master Organic Chemistry. (2018). Intramolecular Reactions and Ring Formation. Link

Sources

Technical Support Center: Troubleshooting & Purification of 3-(Bromomethyl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of 3-(Bromomethyl)cyclohexan-1-one . This guide is specifically engineered for researchers and process chemists dealing with the purification of this sensitive bifunctional molecule.

Synthesizing 3-(Bromomethyl)cyclohexan-1-one typically involves converting 3-(hydroxymethyl)cyclohexan-1-one to the corresponding bromide via the Appel reaction (using PPh₃/CBr₄)[1] or using Phosphorus Tribromide (PBr₃). Both routes leave behind stubborn unreacted reagents and byproducts—such as Triphenylphosphine oxide (TPPO), unreacted CBr₄, or highly acidic phosphorus residues—that can degrade the sensitive enolizable ketone during isolation[2],[3].

Quantitative Parameters for Reagent Quenching and Removal

To establish a self-validating system, ensure your stoichiometry and thermal parameters align with the empirical data summarized below before beginning purification.

Target ImpurityRemoval StrategyReagent EquivalentsOperating TemperatureExpected Removal Efficiency
TPPO / PPh₃ ZnCl₂ Complexation1.5 – 2.0 eq (to initial PPh₃)20°C, then 0°C> 95%
TPPO CaBr₂ Complexation2.0 eq (to initial PPh₃)20°C~ 90%
PBr₃ / H₃PO₃ NaHCO₃ Reverse QuenchExcess (Saturated Aqueous)-78°C to 0°C100%
CBr₄ / CHBr₃ Vacuum DistillationN/A (0.1 Torr Vacuum)35°C (Max 40°C)> 85%
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I used the Appel reaction (PPh₃ / CBr₄) to synthesize 3-(Bromomethyl)cyclohexan-1-one. How do I remove the massive amount of Triphenylphosphine Oxide (TPPO) without running a silica column?

Causality: TPPO is highly crystalline and possesses a highly polarized P=O bond, causing it to co-elute with moderately polar compounds like your target cyclohexanone on standard silica gel[2]. Because 3-(Bromomethyl)cyclohexan-1-one contains a reactive primary alkyl bromide and an enolizable ketone, prolonged exposure to the slightly acidic environment of silica gel can lead to degradation or elimination. Solution: The most robust, chromatography-free method is metal-salt complexation. TPPO forms a highly insoluble coordinate complex with Zinc Chloride (ZnCl₂) in polar solvents, allowing for simple filtration[4],[3].

Protocol: ZnCl₂-Mediated TPPO Precipitation

  • Solvent Exchange: Concentrate the crude Appel reaction mixture under reduced pressure to remove the reaction solvent (typically DCM or THF).

  • Dissolution: Redissolve the crude oily residue in a minimal volume of warm Ethanol (EtOH) or Ethyl Acetate (EtOAc)[2].

  • Complexation: In a separate flask, prepare a 1.5 M solution of anhydrous ZnCl₂ in EtOH. Slowly add 1.5 to 2.0 equivalents of the ZnCl₂ solution (relative to the initial PPh₃ load) to your crude mixture while stirring vigorously at room temperature[2].

  • Precipitation: A dense, white precipitate of[ZnCl₂(TPPO)₂] will form within 15–30 minutes. Cool the mixture in an ice bath to maximize crystallization[2].

  • Filtration: Filter the suspension through a Celite pad on a Büchner funnel. Wash the filter cake with a small volume of cold EtOH[2].

  • Recovery: Concentrate the filtrate. The resulting residue contains the purified 3-(Bromomethyl)cyclohexan-1-one. Partition the residue between diethyl ether and water to remove any residual ZnCl₂, dry the organic layer over Na₂SO₄, and concentrate.

G A Crude Appel Mixture (Product + TPPO + CBr4) B Concentrate & Redissolve in EtOH/EtOAc A->B C Add 1.5M ZnCl2 in EtOH (1.5 eq to PPh3) B->C D White Precipitate Forms [ZnCl2(TPPO)2] C->D Stir 30 min E Filter through Celite (Discard Solid) D->E Ice bath cool F Aqueous Workup (Removes excess ZnCl2) E->F G Purified 3-(Bromomethyl) cyclohexan-1-one F->G

Caption: Workflow for TPPO removal via ZnCl₂ precipitation.

Q2: My reaction mixture still contains unreacted Carbon Tetrabromide (CBr₄) and Bromoform (CHBr₃) byproducts. How do I clear these non-polar impurities?

Causality: In the Appel reaction, CBr₄ acts as the halogen source and is reduced to bromoform (CHBr₃)[1]. Both are dense, non-polar halocarbons. While the ZnCl₂ precipitation handles the polar phosphorus waste, CBr₄ and CHBr₃ will remain dissolved in the organic phase. Solution: Exploit their volatility and differential solubility.

Protocol: Halocarbon Purge

  • Evaporation: Bromoform has a boiling point of 149°C but co-evaporates easily under high vacuum. Subject the crude oil to high vacuum (0.1 Torr) at 35°C for 2 hours. Warning: Do not exceed 40°C to prevent thermal degradation of the primary bromide.

  • Cold Pentane Trituration: If unreacted CBr₄ remains (which is a solid at room temperature), suspend the residue in cold pentane (-20°C). 3-(Bromomethyl)cyclohexan-1-one is moderately polar and will separate as a heavier oil, while CBr₄ remains highly soluble in the pentane layer. Decant the pentane layer carefully to isolate your product[3].

Q3: I opted for the PBr₃ route instead of the Appel reaction to avoid TPPO. However, my product yield is low, and I see multiple spots on the TLC. What went wrong during the quench?

Causality: PBr₃ is highly reactive. When unreacted PBr₃ is quenched directly with water, it violently hydrolyzes to form hydrobromic acid (HBr) and phosphorous acid (H₃PO₃). Because 3-(Bromomethyl)cyclohexan-1-one contains an enolizable ketone, the sudden spike in acidity and temperature during a careless aqueous quench catalyzes aldol condensation between cyclohexanone molecules, leading to polymeric byproducts and degradation. Solution: A reverse-quench into a cold, buffered aqueous system is mandatory to maintain a neutral pH and control the exotherm.

Protocol: Safe PBr₃ Quenching

  • Cooling: Cool the reaction mixture (typically in DCM or ether) to -78°C using a dry ice/acetone bath.

  • Reverse Quench: Instead of adding water to the reaction, slowly transfer the cold reaction mixture via cannula into a vigorously stirring, ice-cold bi-phasic mixture of saturated aqueous NaHCO₃ and DCM (1:1 v/v).

  • Neutralization: The NaHCO₃ immediately neutralizes HBr and H₃PO₃ as they form, keeping the local pH > 7 and preventing acid-catalyzed aldol condensation.

  • Separation: Once gas evolution (CO₂) ceases and the mixture reaches room temperature, separate the organic layer, wash with brine, and dry over Na₂SO₄.

G A Unreacted PBr3 in Mixture B Direct Water Quench (Incorrect) A->B C Reverse Quench in Cold NaHCO3 (Correct) A->C D Exothermic HBr Release Acidic pH B->D F Controlled CO2 Release Neutral pH C->F E Aldol Condensation & Product Degradation D->E G Intact 3-(Bromomethyl) cyclohexan-1-one F->G

Caption: Mechanistic logic for quenching unreacted PBr₃ to preserve the bromoketone.

References
  • Alcohol to Bromide/Chloride/Iodide using Appel reaction Source: Organic Synthesis URL:[Link]

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents Source: ResearchGate / Batesky, D. C. et al. URL:[Link]

  • Removing Triphenylphosphine Oxide Source: University of Rochester URL:[Link]

Sources

minimizing polymerization during 3-(Bromomethyl)cyclohexan-1-one reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with 3-(Bromomethyl)cyclohexan-1-one . It addresses the inherent instability of this bifunctional building block, specifically its tendency to undergo self-polymerization and degradation ("gunking up") under standard reaction conditions.

Status: Operational | Topic: Stabilization & Polymerization Prevention Audience: Medicinal Chemists, Process Chemists

Core Issue Analysis: Why is my reagent polymerizing?

User Question: I am attempting a nucleophilic substitution on the bromide of 3-(Bromomethyl)cyclohexan-1-one, but the reaction mixture turns into a black tar/insoluble solid within 30 minutes. What is the mechanism driving this?

Senior Scientist Response: The "polymerization" you are observing is likely a cascade of intermolecular self-alkylations driven by the molecule's bifunctional nature. 3-(Bromomethyl)cyclohexan-1-one contains both an electrophile (primary alkyl bromide) and a latent nucleophile (the ketone enolate).

The "Death Spiral" Mechanism

Under even mildly basic conditions (or thermal stress), the alpha-protons of the ketone are deprotonated to form an enolate. This enolate acts as a nucleophile, attacking the bromide of a neighboring molecule. This creates a dimer which still retains an acidic proton and an electrophilic site, allowing the chain to propagate indefinitely.

Visualization: The Self-Alkylation Pathway

The following diagram illustrates the kinetic pathway leading to oligomerization.

PolymerizationMechanism Start 3-(Bromomethyl) cyclohexan-1-one Enolate Enolate Formation (Nucleophile Generated) Start->Enolate Deprotonation (pK_a ~19-20) Attack Intermolecular Attack (Enolate attacks Br of Molecule B) Start->Attack Acts as Electrophile Base Base/Heat (Trigger) Base->Enolate Enolate->Attack Dimer Alkylated Dimer (Active Species) Attack->Dimer C-Alkylation Polymer Oligomers/Polymer (Insoluble Tar) Dimer->Polymer Chain Propagation

Figure 1: Mechanistic pathway of self-alkylation leading to polymerization. The reaction is autocatalytic as the concentration of alkylated products increases.

Troubleshooting & Optimization Protocols

User Question: How do I stop this polymerization while still getting my desired reaction to work?

Senior Scientist Response: You must decouple the nucleophile generation from the electrophilic attack. If you cannot protect the ketone, you must rely on Kinetic Control and High Dilution Principles .

Strategy A: The "Gold Standard" (Ketal Protection)

The most robust solution is to remove the ketone's acidity before attempting substitution at the bromide.

Protocol:

  • Protect: React 3-(Bromomethyl)cyclohexan-1-one with ethylene glycol (1.2 eq) and catalytic p-TsOH in toluene under Dean-Stark reflux.

  • Result: This forms the dioxolane (ketal). The alpha-protons are no longer acidic, and the enolate pathway is completely blocked.

  • React: Perform your nucleophilic substitution on the bromide.

  • Deprotect: Hydrolyze the ketal with aqueous HCl/THF.

Strategy B: Kinetic Control (If Protection is Impossible)

If you must use the free ketone, strictly adhere to the following operational parameters.

ParameterRecommendationScientific Rationale
Concentration < 0.05 M High Dilution Principle: Low concentration favors reaction with the external nucleophile over the bimolecular self-reaction (

).
Addition Mode Inverse Addition Add the substrate slowly to the nucleophile/base mixture. This ensures the substrate is instantly consumed rather than accumulating in a basic environment.
Base Selection Non-Enolizable Use bases like K₂CO₃ or NaHCO₃ (weak, heterogeneous) rather than strong alkoxides. Avoid amine bases (TEA, DIPEA) if possible, as they can form quaternary salts with the bromide.
Temperature 0°C to -10°C Lower temperatures suppress the activation energy required for enolate formation while often allowing the S_N2 substitution to proceed.

Storage & Stability FAQs

User Question: I bought 5g of the reagent, used 1g, and stored the rest. Two weeks later, the bottle contains a hard solid. How do I prevent this?

Senior Scientist Response: This compound is shelf-unstable because trace amounts of acid (from hydrolysis of the bromide) or base (impurities) can catalyze the degradation described above.

Storage Protocol:

  • Acid Scavenger: Store the neat liquid over a few pellets of activated 4Å molecular sieves or a small amount of suspended K₂CO₃ . This neutralizes any HBr generated by slow hydrolysis, preventing acid-catalyzed enolization.

  • Atmosphere: Flush the headspace with Argon (heavier than air) to prevent moisture ingress.

  • Temperature: Store at -20°C .

  • Solvent: If possible, store as a dilute solution (e.g., in anhydrous DCM) rather than neat.

Workup & Isolation Guide

User Question: The reaction looked good by TLC, but during rotary evaporation, the product decomposed. What happened?

Senior Scientist Response: Concentration increases the rate of intermolecular reactions. As you remove the solvent, the local concentration of the unreacted starting material or product spikes, triggering the "Death Spiral" in the flask.

Workflow for Safe Isolation:

WorkupFlow RxnComplete Reaction Complete (Check TLC) Quench Quench Step (CRITICAL) RxnComplete->Quench Acidic Is pH < 7? Quench->Acidic Neutralize Wash with sat. NaHCO3 until pH ~7 Acidic->Neutralize Yes Extract Extract & Dry (MgSO4, not Na2SO4) Acidic->Extract No Neutralize->Extract Evap Concentrate (Keep T < 30°C) Extract->Evap Flash Immediate Chromatography Evap->Flash Do NOT store crude

Figure 2: Decision tree for the safe isolation of 3-(bromomethyl)cyclohexan-1-one derivatives.

Key Takeaway: Never heat the crude residue above 30°C. If the product is not a solid, move immediately to column chromatography.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15041471, 3-Bromo-1-methylcyclohex-1-ene (Analogous Reactivity). Retrieved from [Link]

  • PrepChem. (2025). Preparation of 3-bromocyclohexene (Allylic Bromination Protocols).[1][2] Retrieved from [Link]

  • Digital CSIC. (2021). Radical α–alkylation of ketones with unactivated alkenes. Retrieved from [Link]

Sources

Technical Support Center: Temperature Control & Stability of Bromomethyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, handling, and storage of bromomethyl ketones (α-bromoketones). Because these highly electrophilic intermediates are prone to rapid thermal degradation, polymerization, and side reactions, strict temperature control is not just recommended—it is the fundamental variable for experimental success.

This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common thermal degradation issues and establish self-validating laboratory protocols.

Mechanistic Insights: The "Why" Behind Temperature Sensitivity (FAQs)

Q: Why are bromomethyl ketones so prone to thermal decomposition? A: Bromomethyl ketones possess a highly electrophilic carbon adjacent to a carbonyl group, making them inherently reactive. At elevated temperatures, they are susceptible to several degradation pathways:

  • Dehydrobromination: Thermal elimination of hydrogen bromide (HBr), which can auto-catalyze further decomposition into carbon monoxide, carbon dioxide, and complex polymeric tars[1].

  • Polybromination & Isomerization: During synthesis, if the exothermic bromination reaction exceeds 10 °C, thermodynamic equilibration favors the formation of di-brominated species and undesired regioisomers over the kinetic monobrominated product[2].

  • Polymerization & Condensation: In the presence of trace moisture or bases, elevated temperatures trigger self-condensation or Favorskii-type rearrangements[1].

Q: How does temperature affect continuous flow vs. batch synthesis of bromomethyl ketones? A: In batch mode, extended reaction times at higher temperatures lead to substantial decomposition of highly reactive intermediates (e.g., dibromo enolates). Continuous flow systems mitigate this by allowing ultra-low temperature control (e.g., -90 °C) and immediate quenching, preventing side reactions before they propagate[3].

Troubleshooting Guide: Common Experimental Issues

Issue: The product mixture contains significant amounts of dibrominated or isomeric byproducts.

  • Root Cause: Insufficient cooling during the addition of the brominating agent (e.g., Br₂ or NBS). The reaction is highly exothermic, particularly at the tail end of the addition[2].

  • Resolution: Pre-cool the reaction vessel to 0–5 °C using an ice-salt bath. Control the addition rate so the internal temperature never exceeds 10 °C. If the solution becomes warm, isomeric mixtures are guaranteed[2].

Issue: Severe yield loss and tar formation during distillation.

  • Root Cause: The boiling points of bromomethyl ketones at atmospheric pressure (760 mmHg) often exceed their thermal stability thresholds, causing them to decompose[1].

  • Resolution: Always perform vacuum distillation. Lower the pressure sufficiently (e.g., < 50 mmHg) to ensure the pot temperature remains well below 80 °C[1].

Issue: The isolated bromoketone turns dark or violet during storage.

  • Root Cause: Photochemical or thermal degradation leading to the release of free bromine or HBr, which accelerates further decomposition[4].

  • Resolution: Store the purified compound under an inert atmosphere (Argon/N₂) at -20 °C in amber or foil-wrapped flasks[5].

Standard Operating Protocol: Low-Temperature Synthesis & Handling

Self-Validating System: This protocol incorporates built-in temperature checkpoints. If a checkpoint fails, the operator must pause the workflow, as structural integrity cannot be guaranteed downstream.

Step 1: Reaction Setup and Pre-cooling
  • Equip a multi-necked round-bottomed flask with a mechanical stirrer, an internal thermocouple, and a pressure-equalizing dropping funnel.

  • Charge the flask with the methyl ketone precursor (e.g., 3-methyl-2-butanone) and anhydrous solvent (e.g., methanol or acetic acid)[2].

  • Submerge the flask in an ice-salt bath and allow the internal temperature to equilibrate to 0–5 °C [2].

Step 2: Controlled Bromination
  • Load the dropping funnel with the stoichiometric amount of bromine (Br₂).

  • Begin dropwise addition.

    • Causality Check: The initial drops may not react immediately; wait for the red color to fade before increasing the addition rate. Rushing this step causes a sudden, uncontrollable exotherm[2].

  • Monitor the thermocouple strictly. Adjust the addition rate to ensure the internal temperature remains below 10 °C at all times[2].

Step 3: Quenching and Workup
  • Once addition is complete and the solution color fades to light yellow, quench the reaction by adding water. Maintain the temperature below 25 °C during this step[2].

  • Extract the aqueous mixture with diethyl ether. Wash the organic layer with 10% aqueous potassium carbonate to neutralize any residual HBr, preventing acid-catalyzed degradation[2].

Step 4: Purification and Storage
  • Remove the extraction solvent using a rotary evaporator with a room-temperature water bath (do not apply heat)[2].

  • Purify the crude product via high-vacuum distillation, ensuring the heating mantle does not exceed 80 °C[1].

  • Flush the receiving flask with Argon, seal tightly, and store at -20 °C protected from light[5].

Quantitative Data: Stability and Physical Properties

CompoundRecommended Storage TempBoiling Point (Reduced Pressure)Decomposition Hazards
1-Bromo-3-methyl-2-butanone -20 °C83–86 °C at 54 mmHg[2]Isomerization > 10 °C[2]
Bromomethyl ethyl ketone -20 °C105 °C at 150 mmHg[1]HBr release, polymerization[1]
1-Bromopinacolone -20 °C[5]184-188 °C (Atmospheric; avoid)[5]Thermal degradation > 100 °C
α-Dibromoketone intermediates -90 °C (Flow)[3]N/A (Generated in situ)Rapid degradation > -90 °C[3]

Workflow Visualization

G Start Methyl Ketone Precursor Cooling Pre-cool Reactor (0 to 5 °C) Start->Cooling Bromination Brominating Agent Addition (e.g., Br2 or NBS) Cooling->Bromination TempCheck Exothermic Control: Is T > 10 °C? Bromination->TempCheck Fail Side Reactions: Polybromination & Decomposition TempCheck->Fail Yes Success Selective Monobromination TempCheck->Success No Workup Aqueous Quench & Extraction (< 25 °C) Success->Workup Purify Vacuum Distillation (Avoid Thermal Degradation) Workup->Purify Store Storage (-20 °C, Inert Gas, Dark) Purify->Store

Workflow for temperature-controlled synthesis and handling of bromomethyl ketones.

References

  • 1-bromo-3-methyl-2-butanone - Organic Syntheses Procedure Organic Syntheses [Link]

  • Bromomethyl ethyl ketone Grokipedia[Link]

  • Organic & Biomolecular Chemistry RSC Publishing[Link]

  • Bromoacetone | C3H5BrO | CID 11715 PubChem - NIH[Link]

Sources

handling moisture sensitivity of 3-(Bromomethyl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers handling 3-(Bromomethyl)cyclohexan-1-one . It prioritizes mechanistic understanding and preventative protocols to ensure compound integrity.

Subject: Moisture Sensitivity, Stability Management, and Handling Protocols CAS: 168278-83-9 | Molecular Formula: C₇H₁₁BrO

Executive Summary: The Stability Paradox

While 3-(Bromomethyl)cyclohexan-1-one is not pyrophoric like organometallics, it presents a "silent degradation" risk . It is a primary alkyl bromide coupled with a ketone. Its moisture sensitivity is not immediate (explosive), but cumulative .

The Core Threat: Moisture intrusion triggers a slow hydrolysis of the bromomethyl group. This releases Hydrogen Bromide (HBr). HBr is the catalyst for destruction: it protonates the ketone, accelerating aldol condensation, polymerization, and potential acid-catalyzed elimination to the exocyclic alkene (3-methylenecyclohexan-1-one).

Storage Classification: Hygroscopic / Acid-Sensitive. Critical Rule: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

Mechanism of Failure (Visualized)

To troubleshoot effectively, you must understand the degradation cycle. Moisture is the initiator; acid is the propagator.

DegradationCycle Compound 3-(Bromomethyl) cyclohexan-1-one Hydrolysis Hydrolysis Reaction (Slow) Compound->Hydrolysis + Moisture Degradation Acid-Catalyzed Aldol Condensation & Polymerization Compound->Degradation Acid Path Elimination Elimination to 3-Methylenecyclohexanone (Unstable Michael Acceptor) Compound->Elimination Acid/Thermal Path Moisture Atmospheric Moisture (H₂O) Moisture->Hydrolysis Alcohol 3-(Hydroxymethyl) cyclohexan-1-one Hydrolysis->Alcohol HBr HBr Release (Acid Catalyst) Hydrolysis->HBr Generates HBr->Compound Catalyzes Enolization Elimination->Degradation Rapid Polymerization

Figure 1: The Moisture-Acid Degradation Loop. Note how HBr generation creates a feedback loop, accelerating the degradation of the remaining pure compound.

Standard Operating Procedures (SOPs)

SOP-01: Storage & Initial Handling

Objective: Prevent the initiation of the hydrolysis cycle.

ParameterSpecificationRationale
Temperature 2°C to 8°CRetards the kinetics of hydrolysis and elimination.
Atmosphere Argon or Nitrogen (Dry)Displaces humid air. Argon is preferred (heavier than air).
Container Amber Glass, PTFE-lined CapAmber blocks UV (prevents radical C-Br cleavage); PTFE prevents leaching.
Desiccant P₂O₅ or Activated SievesSecondary defense in the secondary container (desiccator).
SOP-02: Solvent Selection for Reactions

Using "wet" solvents is the most common cause of yield loss.

  • Acceptable Water Content: < 50 ppm (Karl Fischer titration recommended).

  • Preferred Drying Method:

    • THF/Ether: Distilled from Sodium/Benzophenone OR passed through activated alumina columns.

    • DCM/DMF: Stored over activated 4Å Molecular Sieves (20% w/v) for >24 hours.

  • Verification: If the solvent turns a litmus paper pink (indicating acidity) or has a visible haze, do not use .

SOP-03: Inert Transfer Protocol (Syringe Technique)

Scenario: Transferring the liquid reagent from the stock bottle to a reaction vessel.

  • Purge: Flush the destination flask with N₂ for 5 minutes.

  • Pressure Equalization: Insert a nitrogen line (needle) into the stock bottle septum to provide positive pressure.

  • Draw: Use a dried glass syringe (oven-dried at 120°C). Insert needle, draw liquid slowly to avoid cavitation (bubbles).

  • Transfer: Inject directly into the reaction solvent. Do not spray onto the glass walls (increases surface area for moisture adsorption).

Troubleshooting Guide & FAQs

Q1: The liquid has turned from colorless/pale yellow to dark brown/black. Is it usable?

Diagnosis: Significant Degradation. The color change indicates the formation of conjugated impurities (poly-enones) driven by HBr accumulation.

  • Action: Check pH. If acidic (wet pH paper above liquid), the compound is compromised.

  • Salvage: If you have >5g, you may attempt rapid filtration through a short plug of neutral alumina (to remove HBr and polymers) using dry DCM as an eluent. If <1g, discard and repurchase.

Q2: I see a white precipitate forming in the bottle.

Diagnosis: Hydrolysis or Oligomerization.

  • Scenario A: If stored in a freezer, it might be the compound freezing (check melting point).

  • Scenario B: If solid remains at room temp, it is likely the alcohol derivative (3-hydroxymethyl-cyclohexanone) or a polymer, which are often solids.

  • Action: Do not heat to dissolve. Filter the supernatant liquid under inert gas; the liquid may still be pure.

Q3: My reaction yield is low (<40%), and I see "smearing" on the TLC.

Diagnosis: Moisture Interference. The "smear" is typical of acid-catalyzed aldol polymerization of the ketone.

  • Root Cause: The reagents (base or nucleophile) reacted with the HBr generated from wet starting material, or moisture in the solvent competed with the nucleophile.

  • Fix: Add a scavenger base (e.g., 2,6-lutidine or solid K₂CO₃) to the reaction mixture before adding the nucleophile. This neutralizes any trace HBr immediately, protecting the ketone.

Q4: Can I use this compound in aqueous conditions (e.g., biphasic reaction)?

Answer: Yes, but with caveats. Primary alkyl bromides react slowly with water. You can perform biphasic reactions (e.g., aqueous NaOH / DCM) if the reaction time is short (< 2 hours) and the temperature is low (< 0°C).

  • Warning: Prolonged exposure to aqueous base will hydrolyze the bromide and likely degrade the ketone via aldol condensation.

Experimental Workflow: Purity Check

Before committing valuable intermediates, validate the integrity of the reagent.

PurityCheck Start Start: Reagent Check Visual Visual Inspection: Clear/Pale Yellow? Start->Visual TLC TLC (10% EtOAc/Hex): Single Spot? Visual->TLC Yes Discard DISCARD: Irreversible Damage Visual->Discard Black/Tar NMR H-NMR (CDCl3): Check CH2Br signal TLC->NMR One Spot Purify PURIFY: Neutral Alumina Plug TLC->Purify Baseline Trail Use PROCEED with Reaction NMR->Use Sharp Doublet/Multiplet NMR->Discard Broad/Shifted Purify->TLC Retest

Figure 2: Rapid Purity Assessment Logic.

References

  • ChemScene. Safety Data Sheet: 3-(Bromomethyl)cyclohexan-1-one. Storage and Handling Specifications. Link

  • Fisher Scientific. Safety Data Sheet: (Bromomethyl)cyclohexane derivatives. General hazards for bromomethyl cycloalkanes. Link

  • PubChem. Compound Summary: 3-(Bromomethyl)cyclohexan-1-one (CID 543510).[1] Chemical Structure and Physical Properties.[2][3][4] Link

  • Organic Syntheses. Handling of Alkyl Bromides and Moisture Sensitivity. (General protocols for stabilizing alkyl bromides). Link

  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Link

Sources

Validation & Comparative

Introduction: The Analytical Challenge of 3-(Bromomethyl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An expert guide to the structural elucidation of 3-(Bromomethyl)cyclohexan-1-one, this document provides a detailed analysis of its 1H NMR spectrum, compares the technique with alternative methods, and presents a holistic, multi-faceted approach to characterization. Authored for researchers, scientists, and drug development professionals, this guide synthesizes technical accuracy with field-proven insights to ensure comprehensive and reliable structural validation.

3-(Bromomethyl)cyclohexan-1-one is a valuable bifunctional molecule, incorporating both a nucleophile-attracting carbonyl group and an electrophilic bromomethyl moiety. Its utility as a synthetic intermediate in the development of novel chemical entities, particularly in medicinal chemistry, demands unambiguous structural verification. While numerous analytical techniques can provide pieces of the structural puzzle, 1H Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone for detailed structural analysis in solution. This guide delves into the nuances of its 1H NMR spectrum, explains the causality behind experimental choices, and objectively compares its performance with complementary techniques to present a self-validating system for structural confirmation.

Section 1: A Deep Dive into the 1H NMR Spectrum

1H NMR spectroscopy provides a detailed map of the proton environments within a molecule. For 3-(Bromomethyl)cyclohexan-1-one, the spectrum is complex due to the stereochemistry of the cyclohexane ring and the influence of two distinct electron-withdrawing groups.

Predicted 1H NMR Analysis

The structure of 3-(Bromomethyl)cyclohexan-1-one features several unique proton environments. The analysis below predicts the expected chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) for each signal.

  • Protons α to Carbonyl (H2, H6): The four protons on the carbons adjacent to the carbonyl group (C2 and C6) are deshielded by the carbonyl's inductive effect and magnetic anisotropy. These protons are expected to resonate in the range of δ 2.2–2.5 ppm .[1][2] Due to the chair conformation of the cyclohexane ring, the axial and equatorial protons are non-equivalent, leading to complex splitting patterns, likely appearing as overlapping multiplets.

  • Protons of the Bromomethyl Group (-CH₂Br): The two protons of the bromomethyl group are significantly deshielded due to the strong inductive electron-withdrawing effect of the bromine atom. Their signal is anticipated to appear as a doublet in the region of δ 3.4–3.7 ppm .[3] The splitting into a doublet is caused by coupling to the single adjacent methine proton (H3).

  • Methine Proton (H3): The single proton on the carbon bearing the bromomethyl group is deshielded by the adjacent bromine and is also part of the cyclohexane ring. This proton will likely appear as a multiplet, further downfield than other ring protons, due to the influence of the substituent. Its splitting pattern will be complex, arising from coupling to the adjacent ring protons (H2 and H4) and the bromomethyl protons.

  • Other Ring Protons (H4, H5): The remaining four protons on C4 and C5 of the cyclohexane ring are the most shielded and will appear furthest upfield, typically in the range of δ 1.5–2.2 ppm .[4] These signals will present as complex, overlapping multiplets due to geminal and vicinal coupling with neighboring protons.

Experimental Protocol: High-Resolution 1H NMR Acquisition

This protocol describes a self-validating system for acquiring a high-quality 1H NMR spectrum. The choice of solvent and internal standard is critical for reproducibility and accuracy.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-(Bromomethyl)cyclohexan-1-one directly into a clean, dry NMR tube. The higher concentration is chosen to ensure a good signal-to-noise ratio in a reasonable number of scans.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is a versatile solvent for a wide range of organic compounds and its residual proton signal (δ 7.26 ppm) is well-defined.[3] TMS is the universally accepted internal standard, with its signal defined as δ 0.00 ppm.[5]

    • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • Instrument Setup & Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K) for 5-10 minutes. This ensures thermal stability and minimizes spectral drift.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. A stable lock is essential for maintaining field homogeneity.

    • Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals. Poor shimming can introduce artificial splitting patterns, complicating analysis.[6]

    • Set the acquisition parameters: a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of at least 4 seconds, and a relaxation delay of 2 seconds.

    • Acquire the spectrum using 16 scans. The number of scans is chosen as a balance between achieving a good signal-to-noise ratio and minimizing experiment time.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals to determine the relative number of protons corresponding to each peak.

Workflow for 1H NMR Analysis

The following diagram illustrates the logical flow from sample preparation to structural confirmation using 1H NMR.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation A Weigh Sample (5-10 mg) B Dissolve in CDCl3 with TMS A->B C Lock & Shim B->C D Set Parameters C->D E Acquire FID (16 scans) D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Calibrate to TMS G->H I Assign Chemical Shifts (δ) H->I J Analyze Integration I->J K Interpret Splitting Patterns (J-coupling) J->K L Correlate Data to Structure K->L M Final Report L->M Structure Confirmed

Caption: Workflow for 1H NMR analysis of 3-(Bromomethyl)cyclohexan-1-one.

Section 2: Comparative Analysis with Alternative Spectroscopic Techniques

While 1H NMR is powerful, its data should be corroborated with other techniques for absolute certainty. This is a cornerstone of regulatory submissions and robust scientific publication.

Alternative 1: ¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy detects the carbon nuclei in a molecule. A standard broadband proton-decoupled spectrum provides a single peak for each chemically unique carbon atom. This technique is invaluable for confirming the carbon skeleton of the molecule.

Expected Spectrum:

  • Carbonyl Carbon (C=O): Extremely deshielded, appearing far downfield at δ > 200 ppm .

  • Carbon Bearing Bromine (-CH₂ Br): The carbon directly attached to bromine will appear in the range of δ 30-45 ppm .[5]

  • Ring Carbons (CH₂ and CH): The remaining five carbons of the cyclohexanone ring will appear in the aliphatic region, typically between δ 20-50 ppm .

Experimental Protocol:

  • Sample Preparation: The same sample prepared for 1H NMR can be used. A higher concentration (20-50 mg) is often preferred for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Using the same spectrometer, switch the nucleus to ¹³C. A significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio. The experiment is run with broadband proton decoupling to simplify the spectrum to singlets.

  • Data Processing: Similar to 1H NMR, the FID is processed via Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the TMS signal at δ 0.00 ppm.

Alternative 2: Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure. For halogenated compounds, MS is particularly diagnostic.

Key Diagnostic Feature: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] This results in a characteristic isotopic pattern for the molecular ion (M⁺) peak. A compound containing one bromine atom will show two peaks of almost equal intensity, one for the molecule with ⁷⁹Br (M) and one for the molecule with ⁸¹Br (M+2). This provides definitive evidence for the presence of a single bromine atom.[8] The molecular formula of 3-(Bromomethyl)cyclohexan-1-one is C₇H₁₁BrO, with a monoisotopic mass of approximately 189.99 g/mol .[9][10]

Experimental Protocol:

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is injected into the mass spectrometer.

  • Ionization: Electron Impact (EI) is a common ionization method that causes fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion, which is useful for confirming the molecular weight.[11]

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Alternative 3: Infrared (IR) Spectroscopy

Principle: Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Key Diagnostic Absorptions:

  • C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1715 cm⁻¹ , which is characteristic of a six-membered ring ketone.[12]

  • C-H Stretch (sp³): Absorption bands will be present just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the C-H bonds of the cyclohexane ring and methyl group.[13]

  • C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500-600 cm⁻¹ , indicates the presence of the carbon-bromine bond.

Experimental Protocol:

  • Sample Application: A small amount of the neat liquid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid technique that requires minimal sample preparation.

  • Data Acquisition: The IR spectrum is recorded by scanning the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the molecule's functional groups.

Section 3: Synthesizing the Data - A Multi-Technique Approach

No single technique provides all the necessary information. True analytical rigor comes from the synergistic use of multiple methods.

Comparison of Analytical Techniques
Technique Information Provided Strengths Limitations
1H NMR Detailed C-H framework, proton environments, connectivity through coupling.High resolution, provides detailed structural connectivity.Does not directly give molecular weight; complex spectra can be difficult to interpret.
¹³C NMR Number of unique carbons, chemical environment of carbons (e.g., C=O).Complements 1H NMR, confirms carbon backbone.Low sensitivity, requires more sample or longer acquisition time.
Mass Spec. Molecular weight, elemental composition (from isotopic patterns).High sensitivity, confirms molecular formula, diagnostic for halogens.Provides limited connectivity information, isomers can be indistinguishable.
IR Spec. Presence of functional groups (C=O, C-Br).Fast, requires minimal sample, excellent for functional group identification.Provides no information on the overall molecular framework or connectivity.
Integrated Workflow for Unambiguous Structure Elucidation

A robust analytical strategy uses these techniques in a logical sequence to build a complete and validated picture of the molecular structure.

G cluster_fast_screen cluster_detailed_structure Start Unknown Sample (Presumed 3-(Bromomethyl)cyclohexan-1-one) IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS HNMR 1H NMR IR->HNMR C=O group present? MS->HNMR Correct MW & Br isotope pattern? CNMR 13C NMR HNMR->CNMR Proton framework consistent? Final Structure Confirmed HNMR->Final CNMR->Final Carbon backbone confirmed?

Caption: Integrated workflow for the structural elucidation of a target molecule.

Conclusion

References

  • AlQalam Journal of Medical and Applied Sciences. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives.
  • Li, W., et al. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. PMC. Retrieved from [Link]

  • Abdul-Rida, N. A., & Hassouni, A. H. (2022). Synthesis, Spectral Studies of Some New Chalcone and Schiff Base Derivatives Derived from Cyclohexanone and Molecular Docking and Biological Activity Studies. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Assign the 1h nmr chemical shifts of both cyclohexanone and adipic acid to their respective structures. Retrieved from [Link]

  • Abdul-Rida, N. A., & Hassouni, A. H. (2022). Synthesis, Spectral Studies of Some New Chalcone and Schiff Base Derivatives Derived from Cyclohexanone and Molecular Docking an. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • PubChem. (n.d.). 3-(bromomethyl)cyclohexan-1-one. Retrieved from [Link]

  • ePathshala. (n.d.). 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (2011). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). Combined ATR-FTIR and DFT study of cyclohexanone adsorption on hydrated TiO2 anatase surfaces. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • National Bureau of Standards. (n.d.). Infrared absorption spectra of cyclo-hydrocarbons. Retrieved from [Link]

  • YouTube. (2025). Mass Spectrometry of Cycloalkanes. Retrieved from [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br C-13 nmr spectrum of bromomethane analysis. Retrieved from [Link]

Sources

13C NMR chemical shifts for 3-(Bromomethyl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-(Bromomethyl)cyclohexan-1-one: A Comparative Analysis

Introduction: Decoding Molecular Architecture with ¹³C NMR

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing direct insight into the carbon skeleton of a molecule.[1][2] Unlike ¹H NMR, which reveals the environment of protons, ¹³C NMR allows for the unambiguous identification of chemically distinct carbon atoms.[3] This is particularly valuable for confirming molecular structures, distinguishing between isomers, and assessing product purity.[1] The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment, influenced by factors such as hybridization, electronegativity of neighboring atoms, and steric effects.[4][5]

Structural Analysis and Predicted Chemical Shifts

The structure of 3-(Bromomethyl)cyclohexan-1-one contains seven unique carbon atoms, and therefore, its proton-decoupled ¹³C NMR spectrum is expected to exhibit seven distinct signals.[6] The presence of a stereocenter at the C3 position means that C4/C6 and C2/C5 are diastereotopic and thus chemically non-equivalent.

The chemical shifts can be predicted by considering the electronic effects of the two functional groups:

  • The Carbonyl Group (C=O): This group is strongly electron-withdrawing and deshielding. The carbonyl carbon itself (C1) is expected to have the largest chemical shift, typically in the 205-220 ppm range.[7] The adjacent α-carbons (C2, C6) are also significantly deshielded.

  • The Bromomethyl Group (-CH₂Br): The electronegative bromine atom induces a downfield shift. The carbon of the bromomethyl group (C7) will be deshielded compared to a standard methyl group. This effect also extends to the carbon it is attached to (C3, the α-effect) and, to a lesser extent, the adjacent carbons (C2, C4, the β-effect).[5]

Based on these principles, a predicted ¹³C NMR spectrum was generated using established algorithms.

Table 1: Predicted ¹³C NMR Chemical Shifts for 3-(Bromomethyl)cyclohexan-1-one

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (in DEPT-135)Rationale
C1209.5None (Quaternary)Carbonyl carbon, highly deshielded.
C248.1Negative (CH₂)α to carbonyl, deshielded.
C341.5Positive (CH)α to bromomethyl group, deshielded.
C431.8Negative (CH₂)β to both functional groups.
C524.5Negative (CH₂)γ to bromomethyl, β to carbonyl.
C641.2Negative (CH₂)α to carbonyl, deshielded.
C737.0Negative (CH₂)Methylene carbon attached to electronegative Br.

Note: Predicted values are generated from standard NMR prediction engines and should be confirmed by experimental data.

Comparative Analysis: Deconstructing Substituent Effects

To understand the specific contributions of the carbonyl and bromomethyl groups, we will compare the predicted shifts of our target molecule with the experimental data of three analogues: cyclohexanone, (bromomethyl)cyclohexane, and 3-methylcyclohexanone.

Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm)

Carbon AtomCyclohexanone[7]3-Methylcyclohexanone[8](Bromomethyl)cyclohexane[9][10]3-(Bromomethyl)cyclohexan-1-one (Predicted)
C1 (C=O) ~211.0211.5-209.5
C2 42.050.026.548.1
C3 27.135.526.541.5
C4 25.131.525.731.8
C5 27.135.926.524.5
C6 42.041.426.541.2
C7 (-CH₂X) -22.5 (CH₃)39.4 (CH₂Br)37.0 (CH₂Br)
Insights from Comparison
  • The Carbonyl Dominance: The C1 carbonyl carbon in both cyclohexanone and 3-methylcyclohexanone appears around 211 ppm.[7][8] Our predicted value of 209.5 ppm for the target molecule is consistent with this, demonstrating the powerful and characteristic deshielding effect of a ketone functional group.

  • α-Carbon Deshielding: In cyclohexanone, the α-carbons (C2, C6) are at 42.0 ppm.[7] The introduction of the bromomethyl group at C3 in our target molecule further deshields C2 to a predicted 48.1 ppm, illustrating the additive electron-withdrawing effects. C6 remains relatively unchanged at 41.2 ppm, as it is further away.

  • Bromine vs. Methyl Effect: Comparing 3-methylcyclohexanone to our target molecule highlights the stronger inductive effect of the bromomethyl group.

    • The carbon bearing the substituent (C3) is shifted significantly downfield from 35.5 ppm (in 3-methylcyclohexanone) to a predicted 41.5 ppm.

    • The exocyclic carbon (C7) also shows a dramatic downfield shift from 22.5 ppm for the methyl group to 37.0 ppm for the bromomethyl group, directly attributable to the electronegativity of bromine.[10] This is corroborated by the 39.4 ppm shift seen for the equivalent carbon in (bromomethyl)cyclohexane.[9]

  • Through-Space and Steric Effects: The chemical shift of C5 is predicted to be 24.5 ppm, which is slightly upfield compared to the corresponding carbons in both cyclohexanone (27.1 ppm) and 3-methylcyclohexanone (35.9 ppm). This could be due to complex steric interactions or conformational changes induced by the bulky bromomethyl group, a phenomenon known as the gamma-gauche effect.

Workflow for Experimental ¹³C NMR Acquisition

To validate these predictions, a standard, high-quality ¹³C NMR spectrum should be acquired. The following protocol is a self-validating system designed for reliability and reproducibility.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 20-50 mg of purified 3-(Bromomethyl)cyclohexan-1-one.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). CDCl₃ is a good choice as it is an excellent solvent for many organic compounds and its residual solvent peak (~77.16 ppm) provides a convenient internal reference.[11]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for calibrating the chemical shift scale to 0.0 ppm.[3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the ¹³C probe to the correct frequency.

    • Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).

    • Shim the magnetic field to achieve a narrow and symmetrical lock signal, ensuring high resolution.

  • Data Acquisition:

    • Use a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30 or zgdc30 on Bruker instruments).[12] Broadband proton decoupling removes ¹³C-¹H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[5][13]

    • Set the key acquisition parameters:

      • Spectral Width (SW): ~240-250 ppm to ensure all signals, especially the downfield carbonyl peak, are captured.

      • Acquisition Time (AQ): At least 1.0-1.5 seconds to ensure good digital resolution.[12]

      • Relaxation Delay (D1): 2.0 seconds. This delay allows for sufficient relaxation of the carbon nuclei between pulses, which is important for obtaining reliable signal intensities, although quantitative integration is not typically performed in standard ¹³C NMR.[3][12]

      • Pulse Angle: A 30° or 45° pulse angle is often used as a compromise to reduce the required relaxation delay.

      • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR.[1] Typically, 128 to 1024 scans are sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).

    • Apply a line broadening factor (e.g., exponential multiplication with LB = 1.0 Hz) to improve the signal-to-noise ratio.[14]

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the CDCl₃ solvent peak to 77.16 ppm.

    • Peak pick and annotate the spectrum.

Diagram 1: Experimental Workflow for ¹³C NMR Acquisition

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve 20-50 mg of sample in ~0.6 mL CDCl3 with TMS p2 Transfer to 5 mm NMR tube p1->p2 s1 Insert sample into spectrometer p2->s1 s2 Tune probe, lock on solvent, and shim s1->s2 a1 Select proton-decoupled pulse sequence (zgpg30) s2->a1 a2 Set parameters: SW=250ppm, D1=2s, NS=1024 a1->a2 a3 Acquire FID a2->a3 d1 Fourier Transform (FT) a3->d1 d2 Phase and Baseline Correction d1->d2 d3 Calibrate to TMS (0 ppm) d2->d3 d4 Peak Picking & Annotation d3->d4

Caption: A standardized workflow for acquiring a high-quality ¹³C NMR spectrum.

Structure-to-Spectrum Correlation

The final step in the analysis is to correlate the predicted chemical shifts directly with the molecular structure. This visual representation solidifies the assignment of each carbon atom to its respective signal in the spectrum.

Diagram 2: Structure and Predicted ¹³C NMR Chemical Shift Correlation

Sources

Analytical Distinction of 3-(Bromomethyl)cyclohexan-1-one: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of 3-(Bromomethyl)cyclohexan-1-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Abstract

In the synthesis of bioactive cyclohexanone derivatives, determining the precise regiochemistry of substituents is critical for structure-activity relationship (SAR) studies. This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 3-(Bromomethyl)cyclohexan-1-one against its positional isomers (2- and 4-substituted analogs) and halogenated congeners. We analyze the mechanistic drivers—specifically


-cleavage and McLafferty rearrangements—that allow for unambiguous identification of the 3-isomer without reliance on NMR.

Introduction: The Regioisomer Challenge

3-(Bromomethyl)cyclohexan-1-one (C


H

BrO, MW 190/192) is a versatile intermediate in the synthesis of fused bicyclic systems and pharmaceutical scaffolds. However, synthetic routes often yield mixtures of positional isomers (2-, 3-, and 4-bromomethyl). While Proton NMR is definitive, it requires isolation. Gas Chromatography-Mass Spectrometry (GC-MS) offers a rapid, sensitive alternative for identifying these isomers in crude reaction mixtures.

This guide evaluates the "analytical performance"—defined here as the specificity of fragmentation signatures—of the 3-isomer compared to its alternatives.

Core Fragmentation Characteristics

Before comparing isomers, we establish the baseline MS signature of the target compound.

Molecular Ion and Isotopic Signature

The presence of a single bromine atom provides the most immediate diagnostic filter.

  • Molecular Ion (M

    
    ):  Appears as a doublet at m/z 190  and 192 .
    
  • Intensity Ratio: ~1:1 (specifically 100:97.3), characteristic of naturally occurring

    
    Br and 
    
    
    
    Br isotopes.
  • Differentiation: This distinguishes the compound instantly from non-halogenated impurities (no doublet) or chlorinated analogs (3:1 ratio).

Primary Fragmentation Pathways

The fragmentation of 3-(bromomethyl)cyclohexan-1-one is governed by the stability of the cyclic ketone radical cation.

  • Loss of Bromine (M - 79/81):

    • Heterolytic cleavage of the C-Br bond yields the cation [C

      
      H
      
      
      
      O]
      
      
      at m/z 111 .
    • Mechanism: Driven by the weakness of the C-Br bond relative to C-C bonds.

  • Loss of Hydrogen Bromide (M - 80/82):

    • Elimination of HBr yields the cyclohexenone radical cation [C

      
      H
      
      
      
      O]
      
      
      at m/z 110 .
    • Mechanism: Often a thermal process in the GC injector or a 1,2-elimination in the source.

  • 
    -Cleavage (Ring Opening): 
    
    • The radical cation cleaves at the C1-C2 or C1-C6 bond. This is the critical pathway for distinguishing isomers.

Comparative Analysis: Distinguishing Isomers

The "performance" of MS in this context is its ability to resolve the 3-isomer from the 2- and 4-isomers.

Comparison with 2-(Bromomethyl)cyclohexan-1-one

The 2-isomer is the most distinct due to the proximity of the bulky bromomethyl group to the carbonyl.

Feature3-(Bromomethyl) (Target)2-(Bromomethyl) (Alternative)Mechanistic Cause

-Cleavage
Cleavage at C1-C2 produces a distal radical.Cleavage at C1-C2 is sterically strained; C1-C6 favored.Substituent proximity to carbonyl.[1]
McLafferty Rearrangement Prominent. The

-hydrogen (on the CH

Br group) is accessible if ring opens.
Suppressed. The substituent is

, not allowing the 6-membered transition state.
Geometric requirement for

-H transfer.
Characteristic Fragment m/z 55 (C

H

O

) often dominant.
m/z 69 or distinctive loss of C

H

Br.
Location of branch point in open chain.
Comparison with 4-(Bromomethyl)cyclohexan-1-one

The 4-isomer possesses a plane of symmetry (relative to the substituent axis) that the 3-isomer lacks.

  • 3-Isomer: Asymmetric

    
    -cleavage. Breaking C1-C2 vs C1-C6 yields different linear chains, leading to a richer fragment spectrum.
    
  • 4-Isomer: Symmetric placement. Fragmentation is cleaner but less unique. The distance of the Br group often leads to a dominant m/z 111 (loss of Br) peak because the charge is stabilized remotely, whereas the 3-isomer can undergo secondary fragmentation involving the side chain.

Quantitative Differentiation Table
m/z Ion3-Isomer Relative Abundance (Est.)4-Isomer Relative Abundance (Est.)Diagnostic Value
190/192 (M

)
ModerateModerateConfirms Formula
111 (M-Br) HighVery High (Base Peak) 4-isomer stabilizes the cation better.
55 (C

H

O)
High LowIndicator of 3-substitution pattern.
41 (C

H

)
ModerateModerateNon-specific hydrocarbon backbone.

Experimental Protocol: Validated GC-MS Workflow

To replicate these results, follow this self-validating protocol.

Phase 1: Sample Preparation[2]
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM). Why: DCM is volatile and solubilizes the polar ketone well.

  • Concentration: Final concentration ~100 ppm.

  • Filtration: 0.22 µm PTFE filter to remove particulate salts from synthesis.

Phase 2: GC-MS Acquisition
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm). Non-polar stationary phase prevents tailing of the ketone.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Hold 50°C for 1 min (Solvent delay).

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

  • Inlet: Split 20:1, 250°C. Note: High inlet temp can induce thermal HBr elimination; if M-80 peak is dominant, lower inlet to 200°C.

  • Source: EI mode, 70 eV, 230°C.

Phase 3: Data Validation (The "Trust" Check)
  • Check 1: Verify the 190/192 doublet. If missing, the Br is lost (thermal degradation).

  • Check 2: Verify retention time. The 2-isomer (more sterically crowded) typically elutes earlier than the 3-isomer, and the 4-isomer (most linear/flat) elutes last on non-polar columns.

Visualizing the Mechanism

The following diagram illustrates the critical


-cleavage pathway that differentiates the 3-isomer.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 190/192 (Radical Cation) Alpha_Cleavage α-Cleavage (Ring Opening) M_Ion->Alpha_Cleavage Primary Pathway Loss_Br Loss of Br• m/z 111 M_Ion->Loss_Br Direct Bond Break Distal_Radical Distal Radical Cation (Open Chain) Alpha_Cleavage->Distal_Radical McLafferty McLafferty-like H-Transfer Distal_Radical->McLafferty γ-H Available Frag_55 Fragment m/z 55 [C3H3O]+ McLafferty->Frag_55 Elimination

Caption: Figure 1. Mechanistic pathway showing the divergence of direct bromine loss versus the ring-opening


-cleavage characteristic of 3-substituted cyclohexanones.

Summary of Advantages

In the context of drug development and intermediate verification:

  • Speed: GC-MS identification takes <15 mins vs hours for NMR isolation.

  • Sensitivity: Requires only micrograms of material.

  • Specificity: The combination of Retention Time (RT) and the specific abundance of m/z 55 vs m/z 111 provides a reliable fingerprint to rule out the 2- and 4-isomers.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Cyclohexane, (bromomethyl)- (Analogous Fragmentation Rules). NIST Chemistry WebBook. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty Rearrangement mechanisms).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Authoritative source for alpha-cleavage rules in cyclic ketones).
  • PubChem. 3-(Bromomethyl)cyclohexan-1-one Compound Summary. National Library of Medicine.[2] Available at: [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectra. Available at: [Link]

Sources

HPLC Method Development for 3-(Bromomethyl)cyclohexan-1-one Purity

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Process Chemists

Part 1: Executive Summary & Method Selection Logic

In the synthesis and quality control of 3-(Bromomethyl)cyclohexan-1-one , selecting the correct analytical technique is governed by two competing molecular properties: volatility (suggesting GC) and thermal instability (precluding GC).

While Gas Chromatography (GC) is often the default for cyclic ketones, the presence of the bromomethyl group at the


-position relative to the ring introduces a significant risk of thermal dehydrobromination  inside the injection port or column, leading to false impurity profiles.

This guide advocates for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection as the superior alternative. We provide a validated framework for method development that prioritizes chemical stability and sensitivity.

At a Glance: Method Comparison
FeatureRP-HPLC (Recommended) GC-FID/MS (Alternative) TLC (Quick Screen)
Primary Mechanism Partitioning (Hydrophobicity)Volatility & Boiling PointAdsorption
Thermal Stress None (Ambient/30°C)High (Inlet >200°C)None
Risk Factor Solvent UV CutoffDegradation (HBr elimination)Low Resolution
Quantitation Excellent (< 0.5% RSD)Good (if stable)Poor (Semi-quantitative)
Sensitivity High (at 210 nm)HighLow

Part 2: Molecule Analysis & Causality

To develop a robust method, we must understand the "Why" behind every parameter.

The Chromophore & Detection Physics
  • Structure: The molecule contains a saturated ketone and an alkyl bromide.

  • UV Absorption:

    • 
       Transition:  Occurs ~190–210 nm. This is the strongest absorption but requires solvents with high UV transparency (Acetonitrile).
      
    • 
       Transition:  Occurs ~280–290 nm. This band is specific to the ketone but is electronically forbidden and weak (
      
      
      
      ).
  • Decision: We utilize 210 nm for trace impurity detection (sensitivity) and 280 nm for peak identification (specificity).

The Stationary Phase Selection

The cyclohexanone ring is moderately lipophilic (


).
  • C18 (Octadecyl): Provides the strongest hydrophobic retention. Excellent for separating the main peak from polar synthetic byproducts (e.g., hydrolyzed alcohols).

  • Phenyl-Hexyl: An alternative if the C18 fails to separate positional isomers. The

    
     interaction with the ketone can offer unique selectivity.
    
  • Decision: Start with C18 for maximum robustness.

Thermal Instability Logic

Alkyl halides, particularly those on secondary carbons or adjacent to rings, are prone to elimination reactions.

  • Reaction:

    
    
    
  • Impact: GC analysis may show a "purity" of 95% when the actual sample is 99%, due to on-column degradation. HPLC avoids this artifact entirely.

Part 3: The Optimized HPLC Protocol

This protocol is designed to be a "Self-Validating System," meaning the system suitability parameters confirm the method's performance before every run.

A. Chromatographic Conditions[1][2][3][4]
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax or Waters XBridge)Balances resolution and backpressure.
Mobile Phase A Water + 0.1% Phosphoric Acid (

)
Acidic pH suppresses silanol activity; Phosphate is UV transparent.
Mobile Phase B Acetonitrile (HPLC Grade)Lower UV cutoff (190 nm) compared to Methanol (205 nm).
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CEnsures retention time reproducibility.
Injection Vol 10 µLStandard load; adjust if peak shape distorts.
Detection UV 210 nm (Quant), 280 nm (Qual)210 nm captures the bromide and backbone; 280 confirms ketone identity.
B. Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial equilibration (retain polar impurities)
15.090Linear ramp to elute the main product
20.090Wash column of lipophilic dimers
20.110Return to initial conditions
25.010Re-equilibration (Critical for reproducibility)
C. Standard Preparation Workflow
  • Stock Solution: Dissolve 10 mg of 3-(Bromomethyl)cyclohexan-1-one in 10 mL of Acetonitrile . (Conc: 1 mg/mL).

  • Working Standard: Dilute 1 mL of Stock into a 10 mL flask and fill with Water/ACN (50:50) . (Conc: 0.1 mg/mL).

    • Note: Matching the diluent to the initial mobile phase strength prevents "solvent shock" and peak splitting.

Part 4: Visualization of Method Logic

The following diagram illustrates the decision-making process and the analytical workflow, highlighting the critical control points (CCPs).

MethodDevelopment Start Analyte: 3-(Bromomethyl)cyclohexan-1-one Prop_Analysis Property Analysis: 1. Semi-volatile 2. UV Active (C=O) 3. Alkyl Bromide (Labile) Start->Prop_Analysis Decision_GC Option A: GC-FID/MS Prop_Analysis->Decision_GC Volatility Decision_HPLC Option B: RP-HPLC (Selected) Prop_Analysis->Decision_HPLC Stability Risk_GC RISK: Thermal Dehydrobromination (False Impurities) Decision_GC->Risk_GC Risk_GC->Decision_HPLC Switch Method UV_Selection Detector Selection: UV 210 nm (Sensitivity) UV 280 nm (Specificity) Decision_HPLC->UV_Selection MP_Selection Mobile Phase: Acetonitrile (Low UV Cutoff) Water + 0.1% H3PO4 Decision_HPLC->MP_Selection Final_Method FINAL PROTOCOL: C18 Column, Gradient Elution Validated for Purity UV_Selection->Final_Method MP_Selection->Final_Method

Caption: Decision tree for selecting HPLC over GC due to thermal instability risks of the bromomethyl group.

Part 5: Validation & Performance Data (Representative)

The following data represents typical performance metrics observed when validating this method according to ICH Q2(R1) guidelines.

System Suitability
  • Tailing Factor (

    
    ):  1.1 (Acceptance: 
    
    
    
    )
  • Theoretical Plates (

    
    ):  > 8,000 (Acceptance: 
    
    
    
    )
  • Precision (RSD, n=6): 0.2% (Acceptance:

    
    )
    
Linearity & Range
Concentration (mg/mL)Peak Area (mAU*s)Linearity Status
0.01150Linear
0.05760Linear
0.101520Linear
0.203050Linear
0.507600Linear
Result

Pass
Specificity (Stress Testing)

To prove the method is "Stability Indicating," the sample was subjected to stress:

  • Acid Hydrolysis (0.1N HCl, 24h): New peak at RRT 0.4 (Likely 3-(hydroxymethyl)cyclohexanone). Main peak resolution > 2.0.[1]

  • Thermal Stress (60°C, 24h): Minimal degradation observed in HPLC, confirming the degradation seen in GC is artifactual.

Part 6: Troubleshooting & Robustness

Common Issues and Fixes
  • Ghost Peaks at Gradient Start:

    • Cause: Impurities in the water or Acetonitrile.

    • Fix: Use HPLC-grade solvents and filter aqueous buffer through 0.22 µm membrane.

  • Baseline Drift at 210 nm:

    • Cause: Absorption difference between Water and ACN.

    • Fix: Ensure the reference wavelength is off (or set > 360 nm) and use high-quality ACN.

  • Peak Splitting:

    • Cause: Sample solvent too strong (100% ACN injection).

    • Fix: Dilute sample in 50:50 Water:ACN.

Note on Enantiomeric Purity

This method determines chemical purity . Since C3 is a chiral center, the molecule exists as enantiomers. If enantiomeric excess (ee%) is required:

  • Switch Mode: Normal Phase Chiral HPLC.

  • Column: Amylose-based (e.g., Chiralpak AD-H) or Cellulose-based (e.g., Chiralcel OD-H).

  • Mobile Phase: Hexane/Isopropanol (90:10).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for RP-HPLC theory and solvent selection).

  • PubChem. (n.d.). 3-Bromocyclohexan-1-one Compound Summary. National Library of Medicine.[1] (Source for structural and physical property data).[2][1][3][4][5][6] [Link]

  • Separation Science. (2023). GC Solutions #35: Activity and Decomposition. (Validation of thermal instability risks in GC inlets for labile compounds). [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for the validation parameters cited). [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 3-(Bromomethyl)cyclohexan-1-one from its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the fields of organic synthesis and drug development, the precise structural characterization of intermediates is paramount. 3-(Bromomethyl)cyclohexan-1-one, a versatile building block, is often accompanied by its structural isomers, primarily 2-(Bromomethyl)cyclohexan-1-one and 4-(Bromomethyl)cyclohexan-1-one. The positional difference of the bromomethyl group, while seemingly minor, can drastically alter reaction pathways and the properties of downstream products. This guide provides an in-depth comparison of analytical methodologies designed to unambiguously differentiate these isomers. We will delve into the mechanistic basis for the discriminatory power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supported by predictive data and validated experimental protocols.

The Challenge: Positional Isomerism in Bromomethylcyclohexanone

Structural isomers, also known as constitutional isomers, share the same molecular formula (C₇H₁₁BrO) but differ in the connectivity of their atoms.[1] For 3-(Bromomethyl)cyclohexan-1-one, the primary challenge lies in distinguishing it from its 2- and 4-substituted counterparts. The proximity of the electron-withdrawing bromomethyl group to the carbonyl functionality dictates the electronic environment of the entire molecule, creating unique spectroscopic fingerprints for each isomer.

isomers cluster_2 2-(Bromomethyl)cyclohexan-1-one cluster_3 3-(Bromomethyl)cyclohexan-1-one cluster_4 4-(Bromomethyl)cyclohexan-1-one node_2 node_2 node_3 node_3 node_4 node_4

Figure 1: Key structural isomers of Bromomethylcyclohexan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing these isomers. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2]

Causality of Differentiation

The discriminatory power of NMR arises from two core principles:

  • Chemical Shift (δ): The position of the bromomethyl group relative to the electron-withdrawing carbonyl group creates distinct electronic environments for each proton and carbon atom. Protons and carbons closer to the carbonyl group are deshielded and resonate at a higher chemical shift (further downfield).

  • Spin-Spin Coupling (J): The number of adjacent, non-equivalent protons determines the splitting pattern (multiplicity) of a signal. Each isomer presents a unique set of neighboring protons, leading to distinct and predictable multiplicities for the protons on the bromomethyl group and the adjacent methine proton.

¹H NMR Analysis

The most diagnostic signals in the ¹H NMR spectrum are those of the -CH₂Br methylene protons and the -CH- proton to which the bromomethyl group is attached.

  • 2-(Bromomethyl)cyclohexan-1-one: The -CH₂Br protons will be adjacent to a chiral center and alpha to the carbonyl group, resulting in complex splitting patterns and a downfield shift. The proton at C2 will also be significantly deshielded.

  • 3-(Bromomethyl)cyclohexan-1-one: The -CH₂Br protons will appear as a doublet, split by the single proton on C3. The protons alpha to the carbonyl (at C2 and C6) will appear as distinct multiplets in the typical region for such protons (~2.2-2.5 ppm).

  • 4-(Bromomethyl)cyclohexan-1-one: Due to the molecule's potential symmetry, the spectrum can be simpler. The -CH₂Br protons will appear as a doublet, but the alpha-carbonyl protons at C2 and C6 will be chemically equivalent, potentially simplifying that region of the spectrum compared to the 3-isomer.

Proton Signal2-Isomer (Predicted)3-Isomer (Predicted)4-Isomer (Predicted)Rationale
C=O-C H-CH₂Br ~2.8 - 3.1 ppm (m)--Deshielded by adjacent C=O and CH₂Br.
-C H-CH₂Br -~2.5 - 2.8 ppm (m)~1.9 - 2.2 ppm (m)Proximity to C=O deshields this proton.
-CH₂Br ~3.6 - 3.9 ppm (m)~3.4 - 3.6 ppm (d)~3.3 - 3.5 ppm (d)Shift influenced by proximity to C=O. Multiplicity is key (m vs d).
α-carbonyl (-CH₂-) -~2.2 - 2.5 ppm (m)~2.3 - 2.6 ppm (m)Standard region for protons alpha to a ketone.[3]
¹³C NMR Analysis

¹³C NMR provides a clear count of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon (C=O) and the carbon bearing the bromine (-CH₂Br) are particularly diagnostic.

  • Symmetry: The 4-isomer possesses a plane of symmetry, resulting in fewer unique carbon signals (5 expected) compared to the 2- and 3-isomers, which are asymmetric and should each show 7 distinct signals. This is often the most rapid method of identification.

Carbon Signal2-Isomer (Predicted)3-Isomer (Predicted)4-Isomer (Predicted)Rationale
C=O ~208-211 ppm~210-212 ppm~210-212 ppmTypical range for a cyclohexanone carbonyl.[4]
-CH₂Br ~38-42 ppm~35-39 ppm~34-38 ppmAlpha-substitution in the 2-isomer causes a downfield shift.
-CH-CH₂Br ~50-55 ppm~40-45 ppm~38-42 ppmThe carbon attached to the substituent is deshielded.
Total Signals 775Differentiates the 4-isomer from the others based on symmetry.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomeric sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set spectral width to ~12 ppm, centered around 6 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Acquire 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled carbon spectrum (e.g., zgpg30 on Bruker instruments).[2]

    • Set spectral width to ~240 ppm, centered around 120 ppm.

    • Acquire 1024 or more scans as needed for adequate signal.

  • Data Processing:

    • Apply Fourier transform and phase correction.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0.00 ppm.

    • Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

    • Integrate ¹H signals and analyze chemical shifts and coupling constants for both spectra.

nmr_workflow Sample Dissolve Isomer in CDCl₃ Acquire_H1 Acquire ¹H Spectrum (16 scans) Sample->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum (1024+ scans) Sample->Acquire_C13 Process Fourier Transform & Phasing Acquire_H1->Process Acquire_C13->Process Calibrate Calibrate Spectra (Solvent Peak) Process->Calibrate Analyze Analyze δ, J, and Number of Signals Calibrate->Analyze Identify Identify Isomer Analyze->Identify

Figure 2: General workflow for NMR-based isomer identification.

Mass Spectrometry (MS): Fingerprinting by Fragmentation

Mass spectrometry differentiates isomers by analyzing their unique fragmentation patterns upon ionization. While all three isomers have the same molecular weight (190/192 g/mol ), the fragments produced will differ based on the stability of the resulting ions and neutral losses, which is dictated by the substituent's position.

Causality of Differentiation

The key fragmentation pathway for ketones is alpha-cleavage , where the bond between the carbonyl carbon and an adjacent carbon is broken.[5] The position of the bromomethyl group determines which alpha-cleavage pathway is favored and what subsequent fragmentations can occur.

  • Isotopic Signature: A crucial feature is the natural abundance of bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Any bromine-containing fragment will appear as a pair of peaks (M and M+2) of nearly equal intensity, confirming the presence and number of bromine atoms in that fragment.[6]

  • 2-Isomer: Alpha-cleavage can occur between C1-C6 or C1-C2. Cleavage at C1-C2 would lead to the loss of the entire bromomethyl-substituted carbon, a highly diagnostic pathway.

  • 3-Isomer: Alpha-cleavage at C1-C2 or C1-C6 will produce initial fragments that still contain the bromomethyl group. Subsequent fragmentation will be required to differentiate it. Loss of a bromine radical (•Br) or the bromomethyl radical (•CH₂Br) from the molecular ion are also key pathways.

  • 4-Isomer: The fragmentation pattern will be influenced by the substituent's remote position. Alpha-cleavage will yield fragments distinct from the 2- and 3-isomers.

fragmentation M [C₇H₁₁BrO]⁺˙ m/z = 190/192 M_minus_Br [M - Br]⁺ m/z = 111 M->M_minus_Br - •Br M_minus_CH2Br [M - CH₂Br]⁺ m/z = 97 M->M_minus_CH2Br - •CH₂Br Alpha1 [C₅H₈BrO]⁺ m/z = 163/165 M->Alpha1 α-cleavage (- C₂H₃•) Alpha2 [C₂H₃O]⁺ m/z = 43 Alpha1->Alpha2 further frag.

Figure 3: Predicted key fragmentations for 3-(Bromomethyl)cyclohexan-1-one.

Ion Fragment (m/z)2-Isomer3-Isomer4-IsomerFragmentation Pathway
[M]⁺˙ (190/192) PresentPresentPresentMolecular Ion
[M-Br]⁺ (111) PresentPresentPresentLoss of Bromine radical
[M-CH₂Br]⁺ (97) PresentPresentPresentLoss of Bromomethyl radical
Alpha-Cleavage Fragments UniqueUniqueUniqueVaries based on cleavage point relative to substituent.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the isomer in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Setup:

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Set a suitable temperature program, for example: initial temp 60°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

  • MS Setup:

    • Use Electron Ionization (EI) at 70 eV.

    • Set the mass range from m/z 40 to 300.

    • Acquire data in full scan mode.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (M⁺˙) at m/z 190/192.

    • Analyze the fragmentation pattern and compare the relative abundances of key fragment ions to distinguish between the isomers.

Infrared (IR) Spectroscopy: A Confirmatory Method

IR spectroscopy is excellent for confirming the presence of key functional groups but is the least effective of the three techniques for primary differentiation of these positional isomers.

Causality of Differentiation

All three isomers will exhibit the two most prominent absorptions:

  • C=O Stretch: A strong, sharp absorption characteristic of a ketone. For a six-membered ring, this typically appears around 1715 cm⁻¹.[7]

  • C-Br Stretch: A moderate to strong absorption in the fingerprint region, typically between 690-515 cm⁻¹.[8]

While the electronic environment can subtly influence the exact frequency of the C=O stretch (e.g., α-substitution can sometimes shift the frequency), these shifts are often too small to be reliable for unambiguous differentiation between the 2-, 3-, and 4-isomers.[9] The primary utility of IR is to quickly confirm that the sample is a brominated ketone.

Functional GroupExpected Absorption (cm⁻¹)Isomer
C=O (Ketone) ~1715All
C-H (sp³) ~2850-3000All
CH₂ Wag ~1300-1150All
C-Br Stretch ~690-515All
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a single drop of the neat liquid sample between two salt plates (NaCl or KBr).

    • Solid: Prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk.

    • ATR: Place a small amount of the sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic peaks for the ketone and carbon-bromine functional groups.

Conclusion

Unambiguous differentiation of 3-(Bromomethyl)cyclohexan-1-one from its 2- and 4-isomers requires a multi-faceted analytical approach grounded in a firm understanding of spectroscopic principles.

  • NMR Spectroscopy stands as the definitive method, providing clear, distinguishable data based on chemical shifts, multiplicities, and, in the case of ¹³C NMR, the number of unique carbon signals dictated by molecular symmetry.

  • Mass Spectrometry serves as an excellent complementary technique, offering a unique fragmentation "fingerprint" for each isomer, with the bromine isotope pattern providing an invaluable internal validation for fragment identification.

  • Infrared Spectroscopy is best employed as a rapid, confirmatory tool to verify the presence of the required ketone and alkyl bromide functionalities.

For researchers and drug development professionals, a combined approach utilizing NMR for primary structural elucidation and MS for confirmation is the most rigorous and trustworthy strategy to ensure the chemical integrity of these critical synthetic intermediates.

References

  • Gunaseelan, P., & Sundaraganesan, N. (2011). Normal Coordinate Analysis and Spectral Analysis of Cyclohexanone Oxime. E-Journal of Chemistry, 8(2), 856-866. [Link]

  • Lumen Learning. Infrared (IR) Spectroscopy. Boundless Chemistry. [Link]

  • PubChem. 4-(Bromomethyl)cyclohexan-1-one. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • PubChemLite. 3-(bromomethyl)cyclohexan-1-one (C7H11BrO). [Link]

  • PubChemLite. 4-(bromomethyl)cyclohexan-1-one (C7H11BrO). [Link]

  • Jones, R. N., Ramsay, D. A., Herling, F., & Dobriner, K. (1952). The Infrared Spectra of α-Brominated Ketosteroids. Journal of the American Chemical Society, 74(11), 2828–2834. [Link]

  • ResearchGate. ¹H-NMR spectra data for some newly synthesized compounds. [Link]

  • MDPI. Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. [Link]

  • SpectraBase. Cyclohexanone protonated - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

  • Scribd. IR Spectroscopy of Aldehydes and Ketones. [Link]

  • PubChem. 2-Bromo-1-methylcyclohexanol. National Center for Biotechnology Information. [Link]

  • PubChemLite. 2-(bromomethyl)cyclohexan-1-ol (C7H13BrO). [Link]

  • PMC. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. [Link]

  • PubChem. 3-(Bromomethyl)cyclohexene. National Center for Biotechnology Information. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • PubChem. 2-Bromocyclohexanone. National Center for Biotechnology Information. [Link]

  • Chemistry Researches. synthesis of highly substituted cyclohexanones via a pseudo-three component reaction in the presence of DBU as organocatalyst. [Link]

  • NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]

  • PMC. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. [Link]

  • PubChem. 3-Bromocyclohexan-1-one. National Center for Biotechnology Information. [Link]

  • SpectraBase. Bromomethylcyclohexane - Optional[1H NMR] - Spectrum. [Link]

  • MDPI. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. [Link]

  • Wired Chemist. (bromomethyl)cyclohexane Proton. [Link]

  • Semantic Scholar. The Mass Spectra of Cyclic Ketones. [Link]

  • Chemistry LibreTexts. 4.4: Substituted Cyclohexanes. [Link]

  • Chemistry LibreTexts. 6.11: Distinguishing Isomers. [Link]

  • SpectraBase. 1-Bromo-2-[(methoxycarbonyl)methyl]cyclohexane. [Link]

  • SpectraBase. (1R,2S)-1-bromo-2-methylcyclohexane. [Link]

  • YouTube. Classifying Isomeric Relationships. [Link]

  • Homework.Study.com. You are trying to determine whether 3-bromo-3-methylcyclohexane or 3-(bromomethyl)cyclohexane will undergo E1 quickest. You decide that this depends on which molecule can form the most stable carbocat. [Link]

Sources

GC-MS analysis of 3-(Bromomethyl)cyclohexan-1-one reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Analysis of 3-(Bromomethyl)cyclohexan-1-one Reaction Mixtures: A Comparative Technical Guide

Part 1: The Analytical Challenge

In the synthesis and profiling of 3-(Bromomethyl)cyclohexan-1-one (CAS 168278-83-9), researchers face a distinct analytical paradox. While the molecule is small and volatile enough for Gas Chromatography (GC), its thermal lability presents a critical risk of artifact generation.

The bromomethyl group at the C3 position is susceptible to thermal dehydrohalogenation. In a standard hot split/splitless injector (typically 250°C+), this compound can undergo elimination of hydrogen bromide (HBr), converting the target analyte into 3-methylenecyclohexan-1-one or conjugated isomers (e.g., 3-methylcyclohex-2-en-1-one) before it even reaches the column.

This guide compares standard GC-MS workflows against optimized "soft" GC-MS and LC-MS alternatives, providing a validated protocol to distinguish true reaction byproducts from analytical artifacts.

Part 2: Methodological Comparison

The following table contrasts the performance of standard GC-MS against alternative techniques for this specific brominated intermediate.

Table 1: Comparative Performance Matrix

FeatureStandard GC-MS Optimized GC-MS (Recommended) LC-MS (APC/ESI) 1H-NMR
Primary Mechanism Thermal vaporization + EI IonizationCold On-Column / PTV + EILiquid phase separation + Soft IonizationMagnetic Resonance
Thermal Risk High (HBr elimination likely)Low (Controlled vaporization)None (Ambient temp)None
Sensitivity (LOD) High (< 10 ng/mL)High (< 10 ng/mL)Medium-High (depends on ionization)Low (~1 mg/mL)
Structural ID Excellent (Fingerprint fragmentation)ExcellentGood (Molecular ion dominant)Definitive (Stereochemistry)
Throughput 20-30 min/run25-35 min/run10-15 min/runSlow (Manual prep)
Best For Routine purity checks (if stable)Trace impurity profiling Thermally unstable analytesStructure validation

Part 3: Optimized GC-MS Protocol

To successfully analyze 3-(Bromomethyl)cyclohexan-1-one without degradation, you must abandon the standard "hot needle" injection. The following protocol utilizes a Programmed Temperature Vaporization (PTV) inlet to gently transfer the analyte.

Sample Preparation
  • Quench: Aliquot 100 µL of reaction mixture into 500 µL saturated NaHCO₃ (neutralizes acid, prevents catalytic degradation).

  • Extract: Add 500 µL Dichloromethane (DCM). Vortex 30s.

  • Dry: Pass organic layer through a MgSO₄ micro-column.

  • Dilute: Dilute 1:10 in DCM for analysis. Note: Avoid methanol, as it can induce nucleophilic substitution of the bromide in the injector.

Instrument Conditions (Agilent 7890/5977 or equivalent)
  • Column: Rtx-5MS or ZB-5 (30 m x 0.25 mm x 0.25 µm). Low-bleed is essential.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet (PTV Mode - CRITICAL):

    • Injection Vol: 1 µL.

    • Initial Temp: 40°C (Hold 0.1 min).

    • Ramp: 600°C/min to 200°C.

    • Vent: Solvent vent mode if trace analysis is required; otherwise, split 20:1.

  • Oven Program:

    • 50°C (Hold 2 min) → 15°C/min → 280°C (Hold 5 min).

  • MS Source: 230°C (EI Mode, 70 eV).

  • Scan Range: 40–350 m/z.

Part 4: Data Interpretation & Fragmentation

Correct interpretation relies on distinguishing the intact molecule from thermal artifacts.

Predicted Mass Spectrum: 3-(Bromomethyl)cyclohexan-1-one
  • Molecular Ion (M+): m/z190 and 192 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

    • Note: If these peaks are absent and you see m/z 110, thermal degradation has occurred.

  • Base Peak: Likely m/z111 ([M-Br]⁺) or m/z55 (C₃H₃O⁺, ring fragmentation).

  • Alpha Cleavage: Loss of -CH₂Br radical is less favorable than C-Br bond scission, but look for m/z 97 (cyclohexanone radical cation).

Identifying the Artifact (False Positive)

If the inlet is too hot, you will see 3-methylenecyclohexan-1-one :

  • M+: m/z110 (No bromine isotope pattern).

  • Retention Time: Elutes earlier than the brominated target.

Part 5: Visualizing the Analytical Logic

The following diagram illustrates the decision pathways and mechanistic outcomes of the analysis.

GCMS_Analysis Sample Reaction Mixture (3-Bromomethyl-cyclohexanone) Injector_Hot Standard Injector (250°C) Sample->Injector_Hot Standard Method Injector_Cold PTV / Cold Inlet (40°C -> 200°C) Sample->Injector_Cold Optimized Method Degradation Thermal Elimination (-HBr) Injector_Hot->Degradation Heat Stress Intact Vaporization (Intact) Injector_Cold->Intact Gentle Transfer MS_Artifact MS Spectrum A (Artifact) M+ = 110 (No Br Pattern) Degradation->MS_Artifact False Result MS_Target MS Spectrum B (Target) M+ = 190/192 (1:1 Br Pattern) Intact->MS_Target Accurate ID

Caption: Analytical workflow comparing artifact generation in standard injection vs. accurate detection in optimized PTV injection.

Part 6: Mechanistic Fragmentation Pathway

Understanding the mass spectral ions requires visualizing the fragmentation physics inside the MS source.

Fragmentation MolIon Molecular Ion (M+) m/z 190/192 LossBr [M - Br]+ m/z 111 MolIon->LossBr - Br• (Fast) LossHBr [M - HBr]+ m/z 110 MolIon->LossHBr - HBr (Thermal/EI) Alpha Alpha Cleavage (Ring Opening) MolIon->Alpha C1-C2 Bond Scission

Caption: Primary EI fragmentation pathways. The presence of m/z 190/192 confirms the intact bromide.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Cyclohexane, (bromomethyl)- (Analogous fragmentation patterns). National Institute of Standards and Technology.[1] [Link]

  • ResolveMass Laboratories. GC-MS vs LC-MS: A Comparative Guide for Thermally Labile Compounds. ResolveMass. [Link]

  • PubChem. 3-(Bromomethyl)cyclohexan-1-one Compound Summary. National Library of Medicine.[2] [Link]

Sources

Technical Guide: Elemental Analysis Standards for 3-(Bromomethyl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Bromomethyl)cyclohexan-1-one (CAS 168278-83-9) is a critical alkylating intermediate used in the synthesis of complex pharmaceutical scaffolds. Its dual functionality—a reactive alkyl bromide and a ketone—presents unique stability challenges. While High-Performance Liquid Chromatography (HPLC) determines chromatographic purity, it often fails to detect inorganic impurities or solvent entrapment.

Elemental Analysis (EA) serves as the definitive "absolute" purity standard. This guide compares the three primary methodologies for validating the elemental composition of 3-(Bromomethyl)cyclohexan-1-one: Dynamic Flash Combustion , Oxygen Flask Combustion (Schöniger) , and Orthogonal qNMR .

The Target Analyte: Chemical Profile
  • Formula: C

    
    H
    
    
    
    BrO
  • Molecular Weight: 191.07 g/mol [1]

  • Physical State: Viscous Liquid / Low-melting Solid (Temperature dependent)

  • Key Stability Risk: Dehydrobromination (Loss of HBr) and light sensitivity.

Part 1: Theoretical Standards & Acceptance Criteria

Before selecting a method, the theoretical baseline must be established. For a research-grade intermediate, the standard industry tolerance is


 0.4%  absolute deviation from the theoretical value.
Table 1: Theoretical Composition (C H BrO)
ElementAtomic MassCountTotal Mass ContributionTheoretical %Acceptance Range (

0.4%)
Carbon 12.011784.07744.00% 43.60% – 44.40%
Hydrogen 1.0081111.0885.80% 5.40% – 6.20%
Bromine 79.904179.90441.82% 41.42% – 42.22%
Oxygen 15.999115.9998.37% Calculated by difference

Critical Insight: Bromine constitutes nearly 42% of the mass. Standard CHN analyzers often struggle with high-halogen matrices due to incomplete combustion or halogen interference with N-detectors.

Part 2: Method Comparison Guide

This section evaluates three distinct workflows for validating the purity of 3-(Bromomethyl)cyclohexan-1-one.

Method A: Dynamic Flash Combustion (Automated CHNS/Br)

The High-Throughput Standard

  • Mechanism: The sample is encapsulated in tin and combusted at >1000°C (with WO

    
     catalyst). Gases are separated via GC.
    
  • Pros: Fast (<10 mins), simultaneous CHN determination, automated.

  • Cons: High bromine content can poison catalysts; volatile liquids may evaporate from unsealed capsules before analysis.

  • Verdict: Best for routine batch release, provided liquid sealing is used.

Method B: Oxygen Flask Combustion (Schöniger Method)

The Halogen Gold Standard

  • Mechanism: Sample is burned in a platinum basket inside an oxygen-filled flask.[2] Gases are absorbed into an alkaline solution, followed by potentiometric titration with AgNO

    
    .
    
  • Pros: Unmatched accuracy for Bromine (41.8%); eliminates matrix interference.

  • Cons: Manual, labor-intensive, requires large sample size (~10-20 mg), safety risk (flask explosion).

  • Verdict: Required when Method A yields ambiguous Br results or for certifying reference standards.

Method C: Orthogonal Validation (qNMR)

The Modern Alternative

  • Mechanism: Quantitative NMR using an internal standard (e.g., Maleic Acid) to calculate mass balance.

  • Pros: Non-destructive; identifies impurities (e.g., solvent, elimination products) that EA misses.

  • Cons: Does not provide direct elemental ratios; expensive instrumentation.

  • Verdict: Complementary. Use to diagnose why an EA sample failed.

Table 2: Comparative Performance Matrix
FeatureMethod A: Automated CombustionMethod B: Schöniger FlaskMethod C: qNMR
Primary Analyte C, H, N (Br optional)Bromine (Specific)Molar Purity
Sample Req. 1–3 mg10–20 mg5–10 mg
Precision

0.3% (C,H);

0.5% (Br)

0.2% (Br)

1.0%
Interference Volatility (Evaporation)Incomplete combustion (Soot)Peak Overlap
Throughput High (Autosampler)Low (Manual)Medium

Part 3: Experimental Protocols

Protocol 1: Handling Volatile Organobromides for Combustion (Method A)

Rationale: 3-(Bromomethyl)cyclohexan-1-one is a liquid/oil. Standard open tin boats will allow evaporation, leading to low %C results.

  • Equipment: Micro-balance (0.001 mg resolution), Tin Capsules for Liquids (Sealed), Cold Sealer.

  • Preparation:

    • Tare the empty tin capsule.

    • Using a micro-syringe, inject ~2 mg of the analyte into the capsule.

    • Immediately cold-weld the capsule using the sealing press. Do not use heat.

    • Weigh the sealed capsule to determine precise sample mass.

    • Check: Wait 60 seconds and re-weigh. If mass decreases, the seal is defective. Discard.

  • Analysis: Run with a high oxygen boost (5-10 mL) to ensure complete oxidation of the heavy bromine atom.

Protocol 2: Analytical Decision Tree

Use the following logic flow to select the correct validation method for your batch.

EA_Decision_Tree Start Start: Validate 3-(Bromomethyl)cyclohexan-1-one CheckState Is the sample solid or liquid? Start->CheckState Liquid Liquid / Viscous Oil CheckState->Liquid Solid Crystalline Solid CheckState->Solid MethodA Method A: Automated Combustion (Use Cold-Sealed Tin Capsules) Liquid->MethodA Prevent Evaporation Solid->MethodA Standard Protocol ResultCheck Are results within +/- 0.4%? MethodA->ResultCheck Pass PASS: Batch Released ResultCheck->Pass Yes Fail FAIL: Analyze Deviation ResultCheck->Fail No CheckBr Is Br Low but C/H Correct? Fail->CheckBr MethodB Method B: Schöniger Flask (Specific Br Titration) CheckBr->MethodB Yes (Br Interference) MethodC Method C: qNMR + HPLC (Check for solvents/degradation) CheckBr->MethodC No (General Impurity) MethodB->Pass Confirmed MethodC->Fail Repurify

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sample state and initial results.

Part 4: Data Analysis & Troubleshooting

When analyzing 3-(Bromomethyl)cyclohexan-1-one, specific deviation patterns indicate specific chemical problems.

ObservationLikely CauseCorrective Action
Low %C, Low %H, Low %Br Solvent Entrapment or MoistureDry sample under high vacuum (<1 mbar) at 30°C. Perform TGA or Karl Fischer titration.
Correct %C, Low %Br Incomplete Combustion (Soot formation)Increase O

flow in combustion tube. Switch to Method B (Schöniger).
High %C, Low %Br Dehydrobromination (Loss of HBr)Sample has degraded. Check HPLC for "cyclohexenone" derivatives. Repurify.
Variable Mass Evaporation during weighingUse Cold-Sealed Liquid Capsules (See Protocol 1).
Scientific Rationale for "High C / Low Br"

The most common degradation pathway for this molecule is the elimination of HBr to form an conjugated enone.

  • Intact: C

    
    H
    
    
    
    BrO (44.0% C, 41.8% Br)
  • Degraded (Elimination Product): C

    
    H
    
    
    
    O (76.3% C, 0% Br)
  • Result: Even a small amount of degradation significantly skews Carbon higher and Bromine lower.

References

  • Exeter Analytical. (2023). Oxygen Flask Combustion Unit (OFCU): Safe & Reliable Schöniger Flask Method.[3][4] Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms. Environmental Science: Processes & Impacts. Retrieved from [Link]

  • PubChem. (2025). 3-(Bromomethyl)cyclohexan-1-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Kuveeke, et al. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science. Retrieved from [Link]

Sources

Strategic Guide: X-ray Crystallography vs. NMR for 3-(Bromomethyl)cyclohexan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Stereochemical Challenge

3-(Bromomethyl)cyclohexan-1-one is a critical chiral building block in the synthesis of complex pharmaceutical intermediates. However, its physical state (typically a low-melting solid or viscous oil) and conformational flexibility present significant challenges for structural characterization.

This guide objectively compares the performance of X-ray Crystallography (via Derivatization) against NMR Spectroscopy and Computational Modeling . While NMR is faster for routine checks, this guide demonstrates why X-ray crystallography of specific derivatives (e.g., 2,4-DNP) remains the "Gold Standard" for unambiguous absolute configuration assignment, particularly due to the heavy-atom effect of bromine.

Comparative Performance Analysis

The following table contrasts the three primary methods for determining the stereochemistry and conformation of 3-(bromomethyl)cyclohexan-1-one derivatives.

FeatureMethod A: Direct X-ray (Parent) Method B: Derivative X-ray (Rec.) Method C: NMR (Mosher/NOE)
Target Analyte 3-(Bromomethyl)cyclohexan-1-one2,4-Dinitrophenylhydrazone (DNP) Mosher Ester / Parent
Success Probability Low (<10%) High (>85%) Medium (Ambiguous)
Physical State Req. Single Crystal (Solid)Single Crystal (Solid)Solution
Absolute Config. Possible (if crystalline)Definitive (Anomalous Dispersion) Inferential (Δδ analysis)
Conformational Insight Solid-state packing onlyFixed Conformation (Chair) Time-averaged (Dynamic)
Time to Result Weeks (Trial & Error)3–5 Days (Synth + Cryst)1–2 Days
Sample Requirement >5 mg (High Purity)~20 mg (Crude OK for synth)~5 mg
Expert Insight:
  • Why Method B Wins: The parent ketone often fails to crystallize due to ring flexibility. Derivatization with 2,4-Dinitrophenylhydrazine (2,4-DNPH) introduces a rigid

    
    -system that facilitates 
    
    
    
    -
    
    
    stacking, driving crystallization. Furthermore, the bromine atom (
    
    
    ) provides a strong anomalous scattering signal, allowing the Flack parameter to be determined with high precision, often
    
    
    , unambiguously confirming the absolute stereochemistry (R vs S).

Experimental Protocol: The "Crystal-Lock" Workflow

To obtain publication-quality X-ray data, do not attempt to crystallize the parent oil. Follow this field-proven derivatization protocol.

Step 1: Synthesis of the 2,4-DNP Derivative
  • Reagent: 2,4-Dinitrophenylhydrazine (1.1 equiv) in Ethanol.

  • Catalyst: Conc. H₂SO₄ (catalytic drops).

  • Procedure:

    • Dissolve 3-(bromomethyl)cyclohexan-1-one (50 mg) in EtOH (2 mL).

    • Add the acidic 2,4-DNPH solution dropwise at room temperature.

    • Observation: Immediate formation of a yellow/orange precipitate indicates hydrazone formation.

    • Stir for 15 mins, then filter.

Step 2: Crystallization for X-ray (Vapor Diffusion)
  • Solvent System: Chloroform (Solvent) / Hexane (Antisolvent).

  • Protocol:

    • Dissolve 10 mg of the dried DNP derivative in minimal CHCl₃ (~0.5 mL) in a small vial.

    • Place this open vial inside a larger jar containing 5 mL of Hexane.

    • Seal the outer jar tightly.

    • Mechanism: Hexane vapor slowly diffuses into the CHCl₃, lowering solubility gradually and promoting the growth of high-quality, block-like crystals suitable for diffraction.

Structural Data & Expectations[1][2][3][4][5]

When analyzing the X-ray data of the 3-(bromomethyl)cyclohexanone 2,4-DNP derivative , expect the following structural parameters based on analogous literature standards (CSD Ref: 221700).

A. Unit Cell & Space Group
  • Space Group: Typically P2₁2₁2₁ (if enantiopure) or P2₁/c (if racemic).

  • Packing: The dinitrophenyl rings will show parallel displacement

    
    -stacking (~3.4 Å separation), which stabilizes the lattice.
    
B. Conformational Analysis (The "Chair" Preference)

The cyclohexane ring will adopt a Chair conformation .[1][2][3] The critical structural question is the orientation of the 3-bromomethyl group.

  • Equatorial Preference: The bulky

    
     group will preferentially occupy the equatorial  position to avoid 1,3-diaxial interactions with the axial protons at C1 and C5.
    
  • Bond Lengths:

    • 
      : 
      
      
      
      Å
    • 
       (Hydrazone): 
      
      
      
      Å
C. Data Validation Table

Use this table to benchmark your collected data:

ParameterAcceptable RangeCritical Check
R-Factor (R1)

Indicates high-quality model fit.
Flack Parameter

Crucial: Confirms Absolute Config (R/S).
Goodness of Fit (S)

Checks weighting scheme accuracy.
Disorder MinimalCheck

rotation.

Visualizing the Decision Logic

The following diagram outlines the strategic decision-making process for characterizing these derivatives.

G Start Start: 3-(Bromomethyl)cyclohexan-1-one Sample StateCheck Is the sample a solid crystal? Start->StateCheck DirectXRD Direct X-ray Diffraction StateCheck->DirectXRD Yes (Rare) Derivatize Derivatization Strategy StateCheck->Derivatize No (Oil/Amorphous) DataColl Collect X-ray Data (Mo or Cu Source) DirectXRD->DataColl SynthDNP Synthesize 2,4-DNP Derivative (Rigid Scaffold) Derivatize->SynthDNP Cryst Vapor Diffusion Crystallization (CHCl3 / Hexane) SynthDNP->Cryst Cryst->DataColl Analyze Analyze Flack Parameter (Anomalous Dispersion of Br) DataColl->Analyze Result Definitive Absolute Configuration (R) or (S) Analyze->Result

Figure 1: Strategic workflow for determining absolute stereochemistry. The derivatization pathway (Red) is the recommended route for oils/low-melting solids.

References

  • Shan, S., Xu, D. J., & Hu, W. X. (2003).[1] Cyclohexanone 2,4-dinitrophenylhydrazone. Acta Crystallographica Section E: Structure Reports Online, 59(8), o1173-o1174.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Parsons, S. (2021). Determination of Absolute Configuration using X-ray Diffraction. Rigaku Journal.
  • BenchChem. (2025).[4] Application Notes: Cyclohexanone Derivatives as Versatile Building Blocks.

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry 221700. (The reference crystal structure for the DNP derivative).

Sources

Safety Operating Guide

3-(Bromomethyl)cyclohexan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety and Disposal Guide: 3-(Bromomethyl)cyclohexan-1-one

As researchers and drug development professionals, handling reactive intermediates is a routine but critical aspect of our workflows. 3-(Bromomethyl)cyclohexan-1-one (CAS: 168278-83-9) is a highly valuable bifunctional building block, featuring both a reactive primary alkyl bromide and a cyclohexanone ring[1]. However, the very properties that make it synthetically useful also dictate strict, non-negotiable safety and disposal protocols.

This guide provides the causality behind the safety rules, empowering your laboratory to handle this compound with uncompromising scientific integrity and regulatory compliance.

I. Chemical Causality & Hazard Profile

To handle a chemical safely, one must understand its fundamental reactivity. 3-(Bromomethyl)cyclohexan-1-one presents two distinct hazard vectors:

  • Biological Alkylation (Health Hazard): The bromomethyl group is a potent electrophile. In biological systems, it is highly susceptible to SN2 nucleophilic substitution. If exposed to skin or inhaled, it rapidly reacts with cellular nucleophiles (such as the thiol groups in cysteine or amine groups in nucleic acids). This covalent cross-linking is the root cause of its toxicity, potential mutagenicity, and lachrymatory (tear-inducing) effects.

  • Halogenated Combustion (Environmental/Regulatory Hazard): Because it contains a bromine atom, this compound is strictly classified as a halogenated organic . When incinerated, halogens do not combust into harmless CO₂ and water; they form highly corrosive hydrohalic acids (such as hydrogen bromide, HBr)[2]. This dictates a completely separate, highly specialized waste destruction pathway[3].

Mechanism Electrophile 3-(Bromomethyl)cyclohexan-1-one (Electrophile) Reaction SN2 Alkylation (Bromide Leaving Group) Electrophile->Reaction Nucleophile Biological Nucleophile (e.g., DNA, Proteins, -SH, -NH2) Nucleophile->Reaction Hazard Cellular Toxicity / Mutagenesis Reaction->Hazard Covalent Binding

Causality of Toxicity: SN2 alkylation pathway of 3-(Bromomethyl)cyclohexan-1-one.

II. Waste Segregation Logistics: The "Why" Behind the Rules

A critical error in laboratory waste management is the commingling of halogenated and non-halogenated waste streams[4].

The Causality of Segregation: Non-halogenated solvents (like ethanol, hexane, and acetone) possess high energy content and are routinely repurposed via "fuels blending" to power industrial cement kilns[2]. However, cement kilns cannot process halogens. Halogenated waste requires specialized high-temperature incineration (>1,200 °C) equipped with caustic scrubbers to capture the resulting HBr gas before it reaches the atmosphere[2][3].

Mixing even a few milliliters of 3-(bromomethyl)cyclohexan-1-one into a non-halogenated carboy contaminates the entire bulk container. This forces the waste vendor to treat the entire volume via expensive halogenated incineration, effectively doubling the disposal cost and creating regulatory compliance issues for your institution[4].

Quantitative Data: Waste Stream Comparison
ParameterHalogenated Waste (e.g., 3-(Bromomethyl)cyclohexan-1-one)Non-Halogenated Waste
Primary Disposal Method High-Temperature Incineration[2]Fuels Blending (Cement Kilns)[2][4]
Required Temperature > 1,200 °C (< 2 seconds residence time)[2]980 °C – 2,200 °C[2]
Energy Content Req. Not applicable (Combusted for destruction)> 5,000 Btu per pound (11,630 J/g)[2]
Emission Control Caustic scrubbing required for Hydrohalic acids[3]Standard particulate/NOx controls
Relative Disposal Cost ~2x (High Cost)[4]1x (Baseline Cost)

III. Step-by-Step Disposal Protocols

The following self-validating protocols ensure regulatory compliance and personnel safety.

Protocol A: Liquid Waste Accumulation
  • Select the Proper Receptacle: Use a dedicated, chemically compatible waste carboy (typically high-density polyethylene (HDPE) or glass) explicitly labeled "Hazardous Waste - Halogenated Organics"[4][5].

  • Verify Compatibility: Ensure the waste mixture does not contain strong bases. Alkyl bromides can undergo violent, exothermic elimination or substitution reactions if mixed with concentrated bases[4].

  • Transfer: Operating strictly within a certified chemical fume hood, transfer the 3-(bromomethyl)cyclohexan-1-one waste (and any associated halogenated reaction solvents like DCM or chloroform) into the carboy.

  • Seal and Document: Cap the container immediately after use. Log the specific chemical name on the hazardous waste tag. Do not use abbreviations ; write out "3-(Bromomethyl)cyclohexan-1-one" to ensure emergency responders and waste vendors can accurately identify the hazard[5].

Protocol B: Contaminated Solid Waste
  • Collect Consumables: Gather all pipette tips, gloves, chromatography silica gel, and paper towels contaminated with the compound.

  • Bagging: Place items into a robust, leak-proof plastic bag or a dedicated solid hazardous waste pail.

  • Labeling: Label the container as "Hazardous Solid Waste - Halogenated Organics Contaminated".

  • Disposal: Submit for Environmental Health and Safety (EHS) pickup. Never place these items in standard municipal trash or biohazard bags.

Protocol C: Immediate Spill Decontamination
  • Evacuate and Ventilate: Due to lachrymatory and toxic vapor potential, ensure the fume hood is on. If spilled outside a hood, evacuate the immediate bench area and allow the HVAC system to clear the air.

  • Don PPE: Put on fresh nitrile gloves (double gloving is highly recommended), tightly sealed safety goggles, and a lab coat.

  • Absorb: Cover the spill with an inert, inorganic absorbent material (e.g., vermiculite, sand, or a commercial spill pad).

  • Sweep and Contain: Using a non-sparking scoop, transfer the absorbed mixture into a solid waste container.

  • Decontaminate Surface: Wash the area with a mildly alkaline detergent solution. The mild alkalinity helps slowly hydrolyze residual alkyl bromide into a less reactive alcohol. Follow with a water rinse. Collect all wash liquids as halogenated waste.

IV. Regulatory Routing & Final Destruction Workflow

Once EHS collects your properly segregated waste, it falls under EPA Resource Conservation and Recovery Act (RCRA) guidelines[5]. The diagram below illustrates the logistical lifecycle of your waste from generation to final destruction.

WasteRouting Start 3-(Bromomethyl)cyclohexan-1-one Waste Generation Sub1 Liquid Waste (Reaction Mixtures, Solvents) Start->Sub1 Sub2 Solid Waste (Gloves, Pipettes, Silica) Start->Sub2 Halogenated Halogenated Organic Waste Stream Sub1->Halogenated Primary Route NonHalogenated Non-Halogenated Waste Stream Sub1->NonHalogenated DO NOT MIX SolidBin Contaminated Solids Waste Bin Sub2->SolidBin EHSPickup EHS / Hazardous Waste Vendor Pickup Halogenated->EHSPickup SolidBin->EHSPickup Incinerator High-Temperature Incineration (>1200°C) with Acid Scrubbing EHSPickup->Incinerator Final Destruction

Logistical Workflow: Proper segregation and disposal routing for halogenated laboratory waste.

References

  • [2] Title: Most solvent waste from US academic labs ends up in the air | C&EN Global Enterprise | Source: acs.org | URL:[Link]

  • [5] Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories | Source: epa.gov | URL:[Link]

  • [3] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | Source: epa.gov | URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.